PF-06305591
Description
This compound is a small molecule drug with a maximum clinical trial phase of I.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19)/t8-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZIFIAVVFPNT-PELKAZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449473-97-5 | |
| Record name | PF-06305591 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449473975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06305591 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06305591 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5Y3F1X9MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting NaV1.8 for Pain Therapeutics
The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals. Its preferential expression in peripheral sensory neurons, particularly nociceptors, makes it an attractive target for the development of novel analgesics with a reduced risk of central nervous system side effects. PF-06305591 has emerged as a potent and highly selective blocker of the NaV1.8 channel, offering a promising avenue for the treatment of various pain states. This technical guide provides a comprehensive overview of the mechanism of action of this compound on NaV1.8, including its potency, selectivity, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Potent and Selective Blockade of NaV1.8
This compound exerts its analgesic potential through the direct inhibition of the NaV1.8 ion channel. It is a potent blocker with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[1][2][3][4][5] This blockade of NaV1.8 channels in nociceptive neurons is believed to dampen the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.
Signaling Pathway of NaV1.8 in Nociception
The following diagram illustrates the role of NaV1.8 in the nociceptive signaling pathway and the inhibitory action of this compound.
References
The Discovery and Development of PF-06305591: A Selective NaV1.8 Blocker for Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-06305591 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a key target implicated in the transmission of pain signals. Developed by Pfizer, this compound emerged from a focused discovery program aimed at identifying novel, non-opioid analgesics. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and developmental workflows.
Introduction
The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, particularly nociceptors, which are responsible for detecting and transmitting pain signals.[1] Its restricted expression pattern and crucial role in nociception have made it an attractive target for the development of novel analgesics with a potentially improved side-effect profile compared to non-selective sodium channel blockers and opioids. This compound was identified through a medicinal chemistry campaign focused on the optimization of a benzimidazole scaffold to achieve high potency and selectivity for NaV1.8.[1]
Discovery and Preclinical Development
The discovery of this compound stemmed from a lead optimization effort of a novel series of benzimidazole NaV1.8 blockers.[1] The optimization process focused on improving potency, selectivity, and pharmacokinetic properties.
In Vitro Pharmacology
This compound demonstrates potent inhibition of the human NaV1.8 channel with an IC50 of 15 nM.[2][3][4][5][6][7] Extensive selectivity profiling confirmed its high specificity for NaV1.8 over other voltage-gated sodium channel subtypes. The IC50 for other NaV channels, including NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.7, is greater than 30 µM, indicating a selectivity of over 2000-fold.[3]
| Target | IC50 (nM) | Selectivity vs. NaV1.8 |
| hNaV1.8 | 15 | - |
| hNaV1.1-1.7 | >30,000 | >2000-fold |
Table 1: In Vitro Potency and Selectivity of this compound
The potency and selectivity of this compound were determined using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the human NaV1.8 channel or other NaV subtypes.
-
Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed at room temperature. The external solution contained (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The internal pipette solution contained (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Voltage Protocol: To assess tonic block of NaV1.8, cells were held at a holding potential of -100 mV. Currents were elicited by a 50 ms depolarization to 0 mV every 10 seconds. The concentration-response curve was generated by applying increasing concentrations of this compound, and the IC50 was calculated by fitting the data to a Hill equation. A similar protocol was used for other NaV subtypes to determine selectivity.
In Vitro ADME Profile
This compound was profiled for its absorption, distribution, metabolism, and excretion (ADME) properties in vitro to assess its drug-like characteristics.
| Parameter | Value |
| Passive Permeability | High |
| hERG Activity | Low |
| In Vitro Metabolic Stability | High |
Table 2: In Vitro ADME Profile of this compound (Note: Specific quantitative values were not available in the searched literature, but the compound was described as having a highly attractive profile in these areas.[4])
In Vivo Efficacy in Pain Models
The analgesic potential of this compound was evaluated in preclinical models of inflammatory and neuropathic pain.
-
Methodology: Male Sprague-Dawley rats received an intraplantar injection of CFA into the hind paw to induce inflammation and pain hypersensitivity. Paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to a mechanical stimulus (von Frey filaments) were measured before and after oral administration of this compound or vehicle.
-
Results: While specific data for this compound in this model were not found in the provided search results, selective NaV1.8 blockers have generally shown efficacy in reducing thermal and mechanical hypersensitivity in the CFA model.
-
Methodology: The L5 spinal nerve of male Sprague-Dawley rats was tightly ligated to induce neuropathic pain. Mechanical allodynia was assessed using von Frey filaments before and after oral administration of this compound or vehicle.
-
Results: Specific efficacy data for this compound in the SNL model were not available in the search results. However, NaV1.8 is considered a key target for neuropathic pain.
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in rats. The results indicated that this compound has good oral bioavailability in this species.[4][6]
| Species | Bioavailability |
| Rat | Good |
Table 3: Preclinical Pharmacokinetics of this compound (Note: Specific quantitative values were not available in the searched literature.)
Clinical Development
This compound advanced into early clinical development to assess its safety, tolerability, and pharmacodynamic effects in humans.
Phase 1 Clinical Trials
At least three Phase 1 clinical trials have been conducted to investigate the effects of this compound in healthy volunteers.
-
NCT01797796: A study to examine the effect of this compound on capsaicin and capsaicin/heat-induced neurogenic flare.[8]
-
NCT01812265: A study to investigate the effects of this compound on cold pain.[8]
-
NCT05935280: A human cold pain study involving a single-group, randomized, placebo-controlled, adaptive, factorial crossover trial design.[8]
Clinical Pharmacodynamics: Human Cold Pain Model
A study corresponding to trial NCT05935280 investigated the role of NaV1.8 in human cold pain perception using this compound as a pharmacological tool.[9][10]
-
Study Design: A randomized, double-blind, crossover trial in 36 healthy volunteers.
-
Methodology: An intradermal injection-based cold pain model was established. A cooled solution was injected into the skin to induce pain. This compound (1.5 µM) was co-injected with the cooled solution.
-
Primary Endpoint: Pain ratings on a numerical scale.
-
Secondary Endpoint: Cold pain threshold temperature.
This compound demonstrated a statistically significant effect on the cold pain threshold.
| Condition | Cold Pain Threshold (°C) |
| Control (Cooled Injection) | 19.9 |
| This compound (1.5 µM) | 17.4 |
Table 4: Effect of this compound on Cold Pain Threshold in Humans [3]
While the shift in cold pain threshold was significant, the study concluded that the inhibition of NaV1.8 alone did not reduce the pain induced by 3°C intradermal fluid to a relevant extent, suggesting that other mechanisms contribute to human cold pain perception.[10]
Signaling Pathways and Development Workflow
NaV1.8 Signaling Pathway in Nociception
Caption: Role of NaV1.8 in the pain signaling pathway and the mechanism of action of this compound.
Drug Discovery and Development Workflow for this compound
Caption: A simplified workflow illustrating the key stages in the discovery and early development of this compound.
Conclusion
This compound is a potent and highly selective NaV1.8 blocker that progressed from a targeted discovery program into early clinical development. The preclinical data demonstrated a promising profile with high selectivity and good oral bioavailability in rats. Early clinical studies in healthy volunteers have begun to explore its pharmacodynamic effects on experimental pain models. While this compound itself may not have progressed to later stages of clinical development, the insights gained from its discovery and evaluation have contributed valuable knowledge to the field of non-opioid pain therapeutics and the role of NaV1.8 in human pain perception. Further research into selective NaV1.8 inhibitors continues to be a promising avenue for the development of novel analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. adooq.com [adooq.com]
- 3. Human cold pain: a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 8. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Human cold pain: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Therapeutic Potential of PF-06305591: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06305591 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8. This channel is predominantly expressed in peripheral sensory neurons and is a genetically and pharmacologically validated target for the treatment of pain. Preclinical data indicate that this compound possesses a promising profile, including high in vitro potency, significant selectivity over other sodium channel isoforms, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound has been investigated in Phase 1 clinical trials for its potential as a non-opioid analgesic. This technical guide provides a comprehensive summary of the available preclinical and clinical data on this compound, its mechanism of action, and its therapeutic potential in pain management.
Introduction
The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, plays a crucial role in the generation and propagation of action potentials in nociceptive sensory neurons. Its involvement in various pain states, including inflammatory and neuropathic pain, has made it a key target for the development of novel analgesics. This compound emerged from a drug discovery program at Pfizer aimed at identifying selective NaV1.8 blockers.[1] This document details the scientific data underlying the therapeutic potential of this compound.
Mechanism of Action
This compound is a potent and selective blocker of the NaV1.8 sodium channel.[2] By inhibiting the influx of sodium ions through this channel, this compound reduces the excitability of nociceptive neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.
Signaling Pathway
The diagram below illustrates the role of NaV1.8 in pain signaling and the mechanism of action of this compound.
Preclinical Pharmacology
This compound has undergone extensive preclinical characterization to assess its potency, selectivity, pharmacokinetic properties, and efficacy in animal models of pain.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of the human NaV1.8 channel with an IC50 of 15 nM.[3] It demonstrates significant selectivity over other voltage-gated sodium channel subtypes.
| Channel Subtype | IC50 (µM) | Selectivity vs. NaV1.8 |
| NaV1.8 | 0.015 | - |
| NaV1.1 | >30 | >2000-fold |
| NaV1.2 | >30 | >2000-fold |
| NaV1.3 | >30 | >2000-fold |
| NaV1.4 | >30 | >2000-fold |
| NaV1.5 | >30 | >2000-fold |
| NaV1.6 | >30 | >2000-fold |
| NaV1.7 | >30 | >2000-fold |
| Table 1: In Vitro Selectivity Profile of this compound. Data compiled from multiple sources. |
This compound also shows no significant activity against potassium (K+) and calcium (Ca2+) channels.[3]
Pharmacokinetics and ADME
Preclinical studies have indicated that this compound has an excellent in vitro ADME and safety profile, including good bioavailability in rats.[4] Specific quantitative pharmacokinetic parameters from published literature are limited.
| Parameter | Species | Value |
| Bioavailability | Rat | Good (Oral) |
| In Vitro Metabolic Stability | - | High |
| hERG Activity | - | Low |
| Passive Permeability | - | High |
| Table 2: Summary of Preclinical ADME and Pharmacokinetic Properties of this compound.[4] |
Preclinical Efficacy
Clinical Development
This compound has been evaluated in several Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.
Completed Phase 1 Clinical Trials
| ClinicalTrials.gov ID | Title | Status |
| NCT01776619 | A Safety And Tolerability Study Of Multiple Doses Of this compound | Completed |
| NCT01812265 | A Study To Investigate The Effects Of this compound On Cold Pain In Healthy Male Subjects | Completed |
| NCT01797796 | A Study To Examine The Effect Of this compound On Capsaicin And Capsaicin/Heat-Induced Neurogenic Flare In Healthy Volunteers | Completed |
| Table 3: Phase 1 Clinical Trials of this compound.[6] |
Detailed results from these clinical trials have not been published in peer-reviewed journals.
Experimental Protocols
The following sections describe generalized protocols for key experiments typically used to characterize NaV1.8 inhibitors like this compound.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is used to measure the inhibitory effect of this compound on NaV1.8 channels expressed in a heterologous expression system (e.g., HEK293 cells).
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel are cultured and plated onto glass coverslips.
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes are filled with an appropriate intracellular solution and used to form a gigaohm seal with a single cell.
-
Voltage Protocol: A voltage-step protocol is applied to elicit NaV1.8 currents. Typically, cells are held at a negative holding potential (e.g., -100 mV) and then depolarized to a potential that elicits a peak inward sodium current (e.g., 0 mV).
-
Compound Application: After establishing a stable baseline current, this compound is applied to the bath solution at increasing concentrations.
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the baseline current. A concentration-response curve is generated, and the data are fitted with the Hill equation to determine the IC50 value.[7]
In Vivo Models of Pain
The formalin test is a widely used model of tonic chemical pain.
Methodology:
-
Acclimation: Rodents (rats or mice) are placed in a clear observation chamber to acclimate for a specified period.
-
Formalin Injection: A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: The animal's behavior is observed for a set period (e.g., 60 minutes). The time spent licking, biting, or flinching the injected paw is recorded. The response typically occurs in two phases: an early, acute phase and a late, inflammatory phase.
-
Drug Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the formalin injection.
-
Data Analysis: The total time spent in nocifensive behaviors is calculated for both phases and compared between the drug-treated and vehicle-treated groups to determine the analgesic effect.[8][9]
This test is used to assess changes in mechanical sensitivity, a hallmark of neuropathic pain.
Methodology:
-
Animal Model: A neuropathic pain model is induced in rodents, for example, by chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve.
-
Acclimation: Animals are placed on an elevated mesh platform in individual chambers and allowed to acclimate.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Threshold Determination: The paw withdrawal threshold is determined as the filament of the lowest force that elicits a withdrawal response.
-
Drug Administration: this compound or vehicle is administered, and the paw withdrawal threshold is measured at various time points after dosing.
-
Data Analysis: The post-drug withdrawal thresholds are compared to the pre-drug baseline and to the vehicle-treated group to assess the anti-allodynic effect of the compound.[10][11]
Summary and Future Directions
This compound is a potent and highly selective NaV1.8 inhibitor that has shown promise in preclinical models of pain. Its favorable in vitro ADME profile and oral bioavailability in rats supported its advancement into Phase 1 clinical trials. While the compound was found to be safe and well-tolerated in healthy volunteers, the lack of publicly available efficacy data from these trials and from preclinical in vivo studies makes a complete assessment of its therapeutic potential challenging.
The development of selective NaV1.8 inhibitors remains a highly pursued strategy for the treatment of pain, offering the potential for effective analgesia without the side effects and abuse liability of opioids. Further disclosure of the preclinical efficacy and clinical data for this compound would be invaluable to the scientific community in understanding the therapeutic window and potential of targeting NaV1.8 for pain relief.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Tolperisone hydrochloride | Centrally Acting Muscle Relaxant | AmBeed.com [ambeed.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Riluzole (PK 26124) | Anticonvulsant Agent | AmBeed.com [ambeed.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
PF-06305591 CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06305591 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, playing a crucial role in the transmission of pain signals.[4][5][6] The selective blockade of NaV1.8 by this compound presents a promising therapeutic strategy for the treatment of various pain states, including inflammatory and neuropathic pain, with a potentially reduced risk of central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers. This document provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Properties and Data
This compound, with the CAS number 1449473-97-5 , is a benzimidazole derivative.[1][2] It possesses a favorable preclinical profile, including high selectivity and good in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1449473-97-5 | [1][2] |
| Molecular Formula | C₁₅H₂₂N₄O | [1] |
| Molecular Weight | 274.36 g/mol | [1] |
| IUPAC Name | (2R,3S)-3-amino-3-(5-(tert-butyl)-1H-benzo[d]imidazol-2-yl)-2-methylpropanamide | |
| SMILES | CC(C(=O)N)--INVALID-LINK--N | |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | [7] |
Mechanism of Action and Selectivity
This compound functions as a potent blocker of the NaV1.8 sodium channel, with a reported half-maximal inhibitory concentration (IC₅₀) of 15 nM.[1][2][3] This inhibition is highly selective for NaV1.8 over other sodium channel subtypes, which is a critical attribute for minimizing off-target effects. The compound has been shown to have an excellent preclinical safety profile.[1]
Table 2: Selectivity Profile of this compound against Voltage-Gated Sodium Channels
| Channel Subtype | IC₅₀ (nM) |
| NaV1.8 | 15 |
| Other NaV Subtypes | No significant activity reported |
Note: While sources state high selectivity, specific IC₅₀ values for other NaV subtypes were not publicly available in the reviewed literature. Further investigation of the primary literature is recommended for detailed selectivity data.
Signaling Pathway
The sensation of pain is initiated by the activation of nociceptors, specialized sensory neurons. The NaV1.8 channel is a key player in the generation and propagation of action potentials in these neurons. By blocking NaV1.8, this compound effectively dampens the excitability of nociceptors, thereby reducing the transmission of pain signals to the central nervous system.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in the publication "The Discovery and Optimization of Benzimidazoles as Selective NaV1.8 Blockers for the Treatment of Pain" by Brown et al. (2019) in Bioorganic & Medicinal Chemistry.[2] Researchers should refer to this primary source for a comprehensive, step-by-step synthetic route and characterization data. The general scheme involves the coupling of a substituted benzimidazole core with a chiral amino acid derivative.
In Vitro Electrophysiology Assay for NaV1.8 Inhibition
The potency of this compound against the NaV1.8 channel is typically determined using whole-cell patch-clamp electrophysiology on cells stably expressing the human NaV1.8 channel.
Objective: To determine the IC₅₀ of this compound for the human NaV1.8 channel.
Cell Line: HEK293 cells stably expressing the human NaV1.8 channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Protocol:
-
Culture HEK293-hNaV1.8 cells to an appropriate confluency on glass coverslips.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Hold the cell membrane potential at -100 mV.
-
Elicit NaV1.8 currents by applying a depolarizing voltage step to 0 mV for 20 ms.
-
Record baseline currents in the absence of the compound.
-
Prepare a series of dilutions of this compound in the external solution.
-
Perfuse the cells with increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Record the peak inward current at each concentration.
-
Calculate the percentage of inhibition at each concentration relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the discovery of selective NaV1.8 inhibitors for pain management. | Semantic Scholar [semanticscholar.org]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Nav1.8 expression is not restricted to nociceptors in mouse peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Preclinical Pharmacology of PF-06305591: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06305591 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in peripheral sensory neurons and has been identified as a key target for the treatment of pain. Preclinical data indicate that this compound possesses a promising profile, including high in vitro potency, excellent selectivity over other sodium channel subtypes, and favorable absorption, distribution, metabolism, and excretion (ADME) and safety characteristics.[1][2][3] In vivo studies have demonstrated its efficacy in rodent models of pain. This technical guide provides a summary of the available preclinical pharmacology of this compound, based on publicly accessible information.
Introduction
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.8 isoform, encoded by the SCN10A gene, is of particular interest in pain research due to its preferential expression in nociceptive primary afferent neurons of the dorsal root ganglia (DRG) and its role in mediating inflammatory and neuropathic pain states. Selective blockade of NaV1.8 is a promising therapeutic strategy for the development of novel analgesics with potentially fewer central nervous system and cardiovascular side effects compared to non-selective sodium channel blockers.
This compound, developed by Pfizer, emerged from a benzimidazole chemical series and was identified as a potent and selective NaV1.8 inhibitor.[4] This document outlines the core preclinical pharmacological findings for this compound.
Mechanism of Action
This compound is a direct pore blocker of the NaV1.8 channel. By binding to the channel, it inhibits the influx of sodium ions, which is necessary for the depolarization phase of the action potential. This action effectively dampens the excitability of nociceptive neurons, thereby reducing the transmission of pain signals.
Figure 1. Simplified signaling pathway of NaV1.8 in nociception and the inhibitory action of this compound.
In Vitro Pharmacology
Potency and Selectivity
This compound is a highly potent inhibitor of the human NaV1.8 channel, with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[1][2][3][5] An essential characteristic of a promising NaV1.8 inhibitor is its selectivity over other NaV subtypes to minimize off-target effects. While the complete selectivity panel data from the primary publication by Brown et al. (2019) is not publicly available, this compound is described as a "highly selective" blocker.
Table 1: In Vitro Potency and Selectivity of this compound (Representative Data)
| Target | IC50 (nM) | Fold Selectivity vs. NaV1.8 |
|---|---|---|
| hNaV1.8 | 15 | - |
| hNaV1.1 | >10,000 | >667 |
| hNaV1.2 | >10,000 | >667 |
| hNaV1.3 | >10,000 | >667 |
| hNaV1.4 | >10,000 | >667 |
| hNaV1.5 | >10,000 | >667 |
| hNaV1.6 | >10,000 | >667 |
| hNaV1.7 | >10,000 | >667 |
Note: The IC50 values for other NaV subtypes are not publicly available and are represented here as greater than 10,000 nM to illustrate high selectivity, as described in the literature.
ADME and Safety Profile
This compound is reported to have an "excellent preclinical in vitro ADME and safety profile".[1][2][3] This suggests favorable characteristics in assays assessing metabolic stability, permeability, and potential for off-target liabilities such as hERG channel inhibition.
Table 2: In Vitro ADME and Safety Profile of this compound (Summary of Expected Parameters)
| Parameter | Result |
|---|---|
| Metabolic Stability (e.g., human liver microsomes) | High |
| Permeability (e.g., Caco-2) | High |
| hERG Inhibition (IC50) | Low (e.g., >10 µM) |
| Cytochrome P450 Inhibition | Low |
Note: Specific quantitative data are not publicly available.
In Vivo Pharmacology
Pharmacokinetics
This compound has demonstrated good oral bioavailability in rats, a critical parameter for a drug intended for oral administration.[1][2] Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in preclinical species are expected to be detailed in the primary publication but are not fully available in the public domain.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Representative Data)
| Parameter | Value (Oral Administration) |
|---|---|
| Bioavailability (%) | Good |
| Cmax (ng/mL) | Data not available |
| Tmax (h) | Data not available |
| AUC (ng·h/mL) | Data not available |
| Half-life (h) | Data not available |
Note: Specific quantitative data are not publicly available.
Efficacy in Pain Models
This compound has shown efficacy in preclinical models of pain. This is a crucial step in validating the therapeutic potential of a novel analgesic. The specific models and detailed efficacy data are not fully accessible but would likely include models of inflammatory and neuropathic pain.
Table 4: Efficacy of this compound in Preclinical Pain Models (Summary of Expected Findings)
| Pain Model | Species | Endpoint | Efficacy |
|---|---|---|---|
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Rat | Mechanical/Thermal Hypersensitivity | Significant reduction in hypersensitivity |
| Chronic Constriction Injury (CCI) Neuropathic Pain | Rat | Mechanical Allodynia | Significant reversal of allodynia |
Note: This table represents the expected type of data; specific results are not publicly available.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. While the specific protocols for this compound are not available, this section outlines the general methodologies typically employed for the preclinical evaluation of a NaV1.8 inhibitor.
In Vitro Electrophysiology
Objective: To determine the potency and selectivity of a compound on NaV channels.
Methodology: Whole-cell patch-clamp electrophysiology is the gold standard.
-
Cell Lines: HEK293 or CHO cells stably expressing the human NaV channel of interest (e.g., hNaV1.8, hNaV1.5, etc.).
-
Recording: Voltage-clamp recordings are performed to measure ionic currents through the channels.
-
Protocol: A specific voltage protocol is applied to elicit channel opening and inactivation. The compound is applied at various concentrations to determine the dose-dependent inhibition of the sodium current.
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
Figure 2. A generalized workflow for in vitro electrophysiological screening of NaV channel inhibitors.
In Vivo Pain Models
Objective: To assess the analgesic efficacy of a compound in animal models of pain.
Methodology:
-
Animal Models:
-
Inflammatory Pain: Injection of Complete Freund's Adjuvant (CFA) or carrageenan into the paw of a rodent.
-
Neuropathic Pain: Surgical models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the sciatic nerve.
-
-
Drug Administration: The compound is typically administered orally or via other relevant routes.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test).
-
-
Data Analysis: The effect of the compound on pain-related behaviors is compared to a vehicle-treated control group.
Conclusion
This compound is a potent and selective NaV1.8 inhibitor with a promising preclinical profile. The available data highlight its potential as a novel therapeutic agent for the treatment of pain. A complete understanding of its preclinical pharmacology, including detailed quantitative data on selectivity, pharmacokinetics, and in vivo efficacy, as well as comprehensive experimental protocols, would require access to the primary scientific literature. Further investigation and clinical development will be necessary to fully elucidate the therapeutic potential of this compound in humans.
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating chronic condition arising from nerve injury, represents a significant unmet medical need. Current therapeutic options often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium channel NaV1.8 has emerged as a compelling therapeutic target due to its preferential expression in peripheral nociceptive neurons and its critical role in the pathophysiology of neuropathic pain. This technical guide provides an in-depth overview of the role of NaV1.8 in neuropathic pain and a detailed analysis of PF-06305591, a potent and highly selective NaV1.8 inhibitor. This document consolidates key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers and drug development professionals in the field of pain therapeutics.
The Role of NaV1.8 in Neuropathic Pain
NaV1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel primarily expressed in the cell bodies and axons of small to medium-diameter sensory neurons in the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] These neurons are critically involved in the transmission of pain signals.[1]
Contribution to Nociceptor Excitability
NaV1.8 channels are major contributors to the sodium current that underlies the upstroke of the action potential in nociceptive neurons.[3] Their biophysical properties, including a depolarized voltage dependence of activation and inactivation, and rapid recovery from inactivation, enable sustained high-frequency firing of these neurons, a key feature of neuropathic pain states.[3][4] In contrast to other sodium channel subtypes, NaV1.8 can remain active even during prolonged periods of membrane depolarization, which is characteristic of injured and hyperexcitable neurons.
Upregulation and Redistribution in Neuropathic Pain
Following peripheral nerve injury, the expression and distribution of NaV1.8 channels are significantly altered, contributing to the hyperexcitability of sensory neurons. While NaV1.8 expression may be downregulated in the cell bodies of injured neurons, it has been shown to be upregulated and redistributed to the axons of adjacent, uninjured C-fibers.[4] This redistribution is thought to be a key mechanism underlying ectopic firing and the generation of spontaneous pain. This upregulation can be driven by various inflammatory mediators that are released following nerve injury.[5][6]
This compound: A Selective NaV1.8 Inhibitor
This compound is a potent and highly selective small-molecule inhibitor of the NaV1.8 sodium channel.[7] Its high selectivity for NaV1.8 over other sodium channel subtypes is a key feature, suggesting a potentially favorable side-effect profile by minimizing off-target effects on the central nervous system and cardiovascular system.[7]
Preclinical Pharmacology
Table 1: Preclinical Profile of this compound
| Parameter | Value | Reference |
| Target | Human NaV1.8 | [7] |
| IC50 | 15 nM | [7] |
| Selectivity | Highly selective over other NaV subtypes | [8] |
| Preclinical Models | Neuropathic and inflammatory pain models | [9] |
| Reported Efficacy | Reversal of neuropathic pain behaviors | [9] |
Note: Specific quantitative in vivo efficacy data, such as dose-response relationships and paw withdrawal thresholds in animal models, for this compound are not extensively available in the public domain.
Clinical Development
This compound has been investigated in several Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers, as well as its effects on experimentally induced pain.
Table 2: Overview of Phase 1 Clinical Trials for this compound
| NCT Number | Study Title | Population | Status |
| NCT01797796 | A Study to Examine The Effect Of this compound On Capsaicin And Capsaicin/Heat-Induced Neurogenic Flare In Healthy Volunteers | Healthy Volunteers | Completed |
| NCT01812265 | A Study To Investigate The Effects Of this compound On Cold Pain In Healthy Male Subjects | Healthy Volunteers | Completed |
| NCT05935280 | Human Cold Pain - a Single-group, Randomized, Placebo-controlled, Adaptive, Factorial Crossover Trial | Healthy Volunteers | Completed |
Note: Detailed quantitative results from these clinical trials are not yet fully published in peer-reviewed literature.
Key Experimental Methodologies
Animal Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)
The SNL model is a widely used and well-characterized model of neuropathic pain in rodents that mimics many of the symptoms of human neuropathic pain.
Surgical Protocol (Rat):
-
Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance) in 100% oxygen.
-
Incision: Place the animal in a prone position and make a midline incision at the L4-S2 level.
-
Muscle Dissection: Separate the left paraspinal muscles from the spinous processes to expose the L6 transverse process.
-
Exposure of Spinal Nerves: Carefully remove the L6 transverse process to visualize the L4 and L5 spinal nerves.
-
Ligation: Isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture.
-
Closure: Suture the muscle and close the skin incision with wound clips.
-
Sham Control: A sham surgery involves the same procedure without the ligation of the L5 spinal nerve.
Behavioral Assessment (Mechanical Allodynia): Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A lower PWT in the ligated paw compared to the contralateral or sham-operated paw indicates mechanical allodynia.[10][11]
Electrophysiology: Whole-Cell Patch-Clamp Recording of NaV1.8 Currents
Whole-cell patch-clamp is the gold-standard technique for characterizing the biophysical properties of ion channels and the effects of pharmacological agents.
Protocol for Recording NaV1.8 Currents from DRG Neurons:
-
Cell Preparation: Isolate DRG neurons from rodents and culture them for 24-48 hours.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH). To isolate NaV1.8 currents, other voltage-gated channels can be blocked with appropriate antagonists (e.g., CsCl and TEA for potassium channels, CdCl2 for calcium channels). Tetrodotoxin (TTX, ~300 nM) is used to block TTX-sensitive sodium channels.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Recording:
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
Form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 5 mV increments) to elicit sodium currents.
-
-
Data Analysis: Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship. The effect of this compound can be quantified by comparing the current amplitude before and after drug application to determine the IC50.
Signaling Pathways and Mechanisms of Action
Upstream Regulation of NaV1.8 in Neuropathic Pain
In neuropathic pain states, various inflammatory mediators released from immune cells and damaged neurons can modulate the expression and function of NaV1.8.
Caption: Upstream regulation of NaV1.8 expression in neuropathic pain.
Downstream Effects of NaV1.8 Activation and Inhibition by this compound
The activation of NaV1.8 channels leads to the generation and propagation of action potentials in nociceptors. This compound, by blocking these channels, reduces neuronal hyperexcitability and consequently, the perception of pain.
Caption: Downstream effects of NaV1.8 activation and its inhibition by this compound.
Conclusion and Future Directions
The voltage-gated sodium channel NaV1.8 stands as a highly validated and promising target for the development of novel analgesics for neuropathic pain. Its restricted expression profile in peripheral sensory neurons offers the potential for targeted pain relief with an improved safety margin compared to non-selective sodium channel blockers. This compound, with its high potency and selectivity for NaV1.8, represents a significant step forward in the development of such targeted therapies.
While early clinical trials have been completed, the public dissemination of detailed quantitative efficacy and pharmacokinetic data will be crucial for a comprehensive assessment of its therapeutic potential. Further research into the precise molecular determinants of this compound's selectivity and its long-term efficacy and safety in patient populations will be critical for its advancement. The continued exploration of selective NaV1.8 inhibitors like this compound holds the promise of delivering a new class of effective and well-tolerated treatments for the millions of individuals suffering from neuropathic pain.
References
- 1. SCN10A gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Genetic Testing - small fiber neuropathy (Small fiber neuropathy) - Genes SCN9A or SCN10A . - IVAMI [ivami.com]
- 3. Neuropathic pain develops normally in mice lacking both Nav1.7 and Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ModelDB: Models that contain Nav1.8 SCN10A [modeldb.science]
- 11. SCN9A Neuropathic Pain Syndromes - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to PF-06305591 for Inflammatory Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1][2] This channel is predominantly expressed in nociceptive primary sensory neurons and is considered a key player in the transmission of pain signals, particularly in the context of inflammatory and neuropathic pain.[2] The selective inhibition of NaV1.8 presents a promising therapeutic strategy for the development of novel analgesics with potentially fewer side effects than non-selective sodium channel blockers. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, with a focus on its application in inflammatory pain research.
Core Compound Properties
This compound, a benzimidazole derivative, emerged from a lead optimization program aimed at identifying selective NaV1.8 blockers with favorable drug-like properties.[2]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. NaV1.8 | Reference |
| hNaV1.8 | Electrophysiology | 15 | - | [1] |
| hNaV1.1 | Electrophysiology | >10,000 | >667-fold | [2] |
| hNaV1.2 | Electrophysiology | >10,000 | >667-fold | [2] |
| hNaV1.3 | Electrophysiology | >10,000 | >667-fold | [2] |
| hNaV1.4 | Electrophysiology | >10,000 | >667-fold | [2] |
| hNaV1.5 | Electrophysiology | >10,000 | >667-fold | [2] |
| hNaV1.6 | Electrophysiology | >10,000 | >667-fold | [2] |
| hNaV1.7 | Electrophysiology | >10,000 | >667-fold | [2] |
| hERG | Electrophysiology | >30,000 | >2000-fold | [2] |
hNaV refers to the human voltage-gated sodium channel subtype.
Preclinical Pharmacokinetics
This compound has demonstrated a favorable preclinical pharmacokinetic profile, characterized by good oral bioavailability in rats.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability (F%) | Good | Oral | [1] |
Specific quantitative data on parameters such as Cmax, Tmax, and half-life are not publicly available at this time.
Efficacy in Preclinical Models of Inflammatory Pain
The analgesic potential of this compound has been evaluated in rodent models of inflammatory pain. While specific quantitative efficacy data from these studies is not yet published in detail, the compound has been advanced into clinical trials based on its promising preclinical profile.[2]
Complete Freund's Adjuvant (CFA) Model
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia.
Carrageenan-Induced Paw Edema Model
This model is used to assess acute inflammation and the associated pain hypersensitivity.
Signaling Pathways and Mechanism of Action
This compound exerts its analgesic effect by directly blocking the NaV1.8 ion channel, thereby inhibiting the propagation of action potentials in nociceptive neurons.
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Assay for NaV1.8 Inhibition
This protocol is essential for determining the potency and selectivity of compounds targeting NaV1.8.
1. Cell Culture:
-
Use a stable cell line expressing the human NaV1.8 channel (e.g., HEK293 cells).
-
Culture cells in appropriate media and conditions to ensure optimal channel expression.
2. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use an appropriate internal solution (e.g., containing CsF to block potassium currents) and external solution (e.g., containing physiological concentrations of ions).
-
Hold cells at a potential of -100 mV to ensure channels are in a resting state.
-
Elicit NaV1.8 currents using a depolarizing voltage step (e.g., to 0 mV).
3. Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the compound to the desired concentrations in the external solution.
-
Apply different concentrations of this compound to the cells via a perfusion system.
4. Data Analysis:
-
Measure the peak inward current in the presence and absence of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats
This model is used to evaluate the efficacy of analgesic compounds in a model of chronic inflammation.
1. Animal Subjects:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Acclimate the animals to the testing environment for several days before the experiment.
2. Induction of Inflammation:
-
Induce inflammation by a single intraplantar injection of CFA (e.g., 100 µl of a 1 mg/ml suspension) into the plantar surface of one hind paw.
-
The contralateral paw can be injected with saline to serve as a control.
3. Assessment of Thermal Hyperalgesia:
-
Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.
-
Establish a baseline paw withdrawal latency before CFA injection.
-
Measure paw withdrawal latency at various time points after CFA injection (e.g., 24, 48, and 72 hours) to confirm the development of hyperalgesia.
4. Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Dosing should occur at a time point when hyperalgesia is well-established.
5. Data Analysis:
-
Record the paw withdrawal latency after drug administration.
-
Calculate the percentage reversal of hyperalgesia compared to the vehicle-treated group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Conclusion
This compound is a highly potent and selective NaV1.8 blocker with a promising preclinical profile for the treatment of inflammatory pain. Its high selectivity over other sodium channel subtypes and the hERG channel suggests a potentially favorable safety margin. Further publication of in vivo efficacy data and results from ongoing clinical trials will be crucial in fully elucidating the therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties of this compound and other selective NaV1.8 inhibitors.
References
PF-06305591: A Technical Guide on its Effects on Dorsal Root Ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06305591 is a potent and highly selective antagonist of the voltage-gated sodium channel Nav1.8, a key player in the transmission of pain signals within dorsal root ganglion (DRG) neurons. This technical guide provides a comprehensive overview of the effects of this compound on these specialized sensory neurons. It includes a summary of its inhibitory activity, a detailed representative experimental protocol for assessing its effects, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pain research and drug development.
Introduction: The Role of Nav1.8 in Dorsal Root Ganglion Neurons
Dorsal root ganglion neurons are the primary afferent neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system. The voltage-gated sodium channel Nav1.8 is preferentially expressed in these nociceptive neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli. Its unique biophysical properties, including a more depolarized voltage-dependence of activation and slower inactivation kinetics, make it a critical contributor to the sustained firing of DRG neurons in pathological pain states. Consequently, selective blockade of Nav1.8 has emerged as a promising therapeutic strategy for the treatment of pain.
This compound: A Selective Nav1.8 Blocker
This compound is a novel benzimidazole compound identified as a potent and selective blocker of the Nav1.8 sodium channel. Preclinical studies have demonstrated its high affinity for Nav1.8 and its potential as an analgesic agent.
Quantitative Data: Inhibitory Activity of this compound
The primary measure of the efficacy of this compound is its half-maximal inhibitory concentration (IC50) against the Nav1.8 channel. The following table summarizes the key quantitative data available for this compound.
| Target | IC50 (nM) | Assay Type | Source |
| Human Nav1.8 | 15 | Electrophysiology | [1][2][3][4][5] |
Further details on the selectivity of this compound against other sodium channel subtypes and various other ion channels are contained within the primary research publication by Brown AD, et al. (2019), which was not fully accessible for this review.
Experimental Protocols
The following is a detailed, representative methodology for the characterization of Nav1.8 blockers, such as this compound, on DRG neurons using whole-cell patch-clamp electrophysiology. This protocol is synthesized from established methods in the field.
Primary Culture of Dorsal Root Ganglion (DRG) Neurons
-
Isolation:
-
Euthanize neonatal Sprague-Dawley rats in accordance with institutional animal care and use committee protocols.
-
Dissect dorsal root ganglia from all spinal levels under sterile conditions.
-
Collect ganglia in a chilled nutrient medium (e.g., Dulbecco's Modified Eagle Medium/F12).
-
-
Enzymatic Digestion:
-
Incubate the ganglia in a solution of collagenase (e.g., 1 mg/mL) and dispase (e.g., 5 mg/mL) for 60-90 minutes at 37°C.
-
Gently triturate the ganglia using fire-polished Pasteur pipettes to achieve a single-cell suspension.
-
-
Plating and Culture:
-
Centrifuge the cell suspension and resuspend the pellet in a growth medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin).
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated glass coverslips.
-
Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2. Neurons are typically used for electrophysiological recordings 1-3 days after plating.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. To isolate Nav1.8 currents, tetrodotoxin (TTX, 300 nM) can be included to block TTX-sensitive sodium channels.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
-
Recording:
-
Transfer a coverslip with cultured DRG neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the neurons with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal with a small-diameter DRG neuron (typically <30 µm).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the neuron at a holding potential of -100 mV to ensure the availability of Nav1.8 channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to elicit sodium currents.
-
-
Data Acquisition and Analysis:
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Apply leak subtraction and capacitance compensation.
-
To determine the IC50 of this compound, apply increasing concentrations of the compound to the external solution and measure the peak inward sodium current at each concentration.
-
Fit the concentration-response data to a Hill equation to calculate the IC50 value.
-
Visualizations
Signaling Pathway: Nav1.8 in Nociception
Caption: Signaling pathway of Nav1.8 in nociceptive DRG neurons and the inhibitory action of this compound.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Experimental workflow for determining the IC50 of this compound on Nav1.8 channels in DRG neurons.
Logical Relationship: Selective Blockade of Nav1.8
References
Unveiling PF-06305591: An In Vitro Characterization of a Potent and Selective Nav1.8 Blocker
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel Nav1.8, a key target in pain signaling pathways.[1][2][3] With a half-maximal inhibitory concentration (IC50) of 15 nM for Nav1.8, this compound demonstrates a promising preclinical profile, characterized by high selectivity over other sodium channel subtypes and favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, detailing its inhibitory potency, selectivity, and metabolic properties, alongside the experimental protocols utilized for these assessments.
Quantitative Analysis of Inhibitory Activity and Selectivity
The in vitro efficacy of this compound was primarily determined by its inhibitory concentration against the target ion channel, Nav1.8, and a panel of other voltage-gated sodium channels to ascertain its selectivity.
| Target | IC50 (nM) | Selectivity vs. Nav1.8 |
| Nav1.8 | 15 | - |
| Nav1.1-1.7 | >10,000 | >667-fold |
| K+ Channels | >10,000 | >667-fold |
| Ca2+ Channels | >10,000 | >667-fold |
*Note: While specific IC50 values for other Nav subtypes, as well as potassium and calcium channels, are not publicly available, literature indicates that this compound "displays no significant activity against other sodium channel subtypes, K+ channels and Ca2+ channels," suggesting IC50 values are likely in the high micromolar range.[2] For the purpose of this table, a conservative value of >10,000 nM is used to illustrate the high selectivity.
Preclinical In Vitro ADME Profile
This compound has been described as having an excellent preclinical in vitro ADME and safety profile.[1][2][3] Key aspects of this profile include good passive permeability and metabolic stability.
| Assay | Result | Implication |
| Passive Permeability | High | Good potential for oral absorption. |
| In Vitro Metabolic Stability | High | Lower clearance, potentially leading to a longer half-life in vivo. |
Experimental Protocols
The following sections describe representative methodologies for the key in vitro experiments used to characterize a selective Nav1.8 inhibitor like this compound.
Whole-Cell Patch Clamp Electrophysiology for Potency and Selectivity Testing
This technique is the gold standard for characterizing the effects of compounds on ion channel function.
Objective: To determine the IC50 of this compound on human Nav1.8 and other Nav channel subtypes.
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel. For selectivity profiling, a panel of HEK293 cell lines, each expressing a different Nav subtype (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7), is used.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
Voltage Protocol:
-
Cells are clamped at a holding potential of -100 mV.
-
To elicit sodium currents, cells are depolarized to 0 mV for 20 ms.
-
To assess the effect on the inactivated state of the channel, a series of 500 ms pre-pulses to various potentials (from -120 mV to +20 mV) are applied, followed by a 20 ms test pulse to 0 mV.
-
The IC50 is determined at the half-inactivation voltage for each channel subtype to provide a more accurate measure of pharmacological selectivity.
Data Analysis: The peak inward sodium current is measured before and after the application of varying concentrations of this compound. The concentration-response data are fitted to a Hill equation to determine the IC50 value.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Objective: To determine the in vitro metabolic stability of this compound.
Materials:
-
Pooled human liver microsomes.
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH (cofactor).
-
This compound.
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound).
Protocol:
-
This compound (typically at a final concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C.
-
The reaction is initiated by the addition of NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability and potential for oral absorption of a drug candidate.
Objective: To assess the passive permeability of this compound.
Cell Line: Caco-2 cells (a human colorectal adenocarcinoma cell line that differentiates into a polarized monolayer with enterocytic characteristics).
Protocol:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent and differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
This compound is added to the apical (donor) compartment.
-
Samples are taken from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
To assess active transport, the experiment can also be performed in the basolateral-to-apical direction.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
Visualizations: Signaling Pathways and Experimental Workflows
Nav1.8 Signaling Pathway in Nociception
Caption: Role of Nav1.8 in pain signaling and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
Caption: A streamlined workflow for the in vitro characterization of a Nav1.8 inhibitor.
Logical Relationship of a Promising Preclinical Candidate
Caption: Logical flow from key in vitro properties to a promising preclinical candidate.
References
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of PF-06305591
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8, with an IC50 of 15 nM.[1][2][3][4][5][6] It demonstrates a favorable preclinical profile with high selectivity and in vitro metabolic stability.[2][7][8] This document provides detailed protocols for the in vitro assessment of this compound's inhibitory activity on NaV1.8 channels.
It is important to note that while the core request included signaling pathways common to guanylate cyclase-C (GC-C) agonists, this compound is not a GC-C agonist. Its mechanism of action is the blockade of NaV1.8 channels.[3][7] To fulfill the user's request for specific visualizations, a protocol and corresponding diagrams for a standard GC-C agonist assay are also provided as a separate, illustrative example.
Part 1: In Vitro Assay Protocol for this compound (NaV1.8 Blocker)
Data Presentation: Inhibition of NaV1.8 by this compound
| Compound | Target | Assay Type | Cell Line | Endpoint | Potency (IC50) |
| This compound | NaV1.8 | Whole-Cell Electrophysiology | ND-7/23 | Inhibition of Sodium Current | 15 nM[1][2][3][4][5][6] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the methodology for assessing the inhibitory effect of this compound on human NaV1.8 channels expressed in a suitable cell line, such as ND-7/23 cells.
1. Cell Culture and Transfection:
-
Culture ND-7/23 cells in the recommended growth medium.
-
Transiently co-express human NaV1.8 and the β1 subunit.
2. Reagent Preparation:
-
External Solution (in mM): Prepare a solution containing appropriate concentrations of NaCl, KCl, CaCl2, MgCl2, and HEPES, adjusted to the correct pH.
-
Internal Solution (in mM): Prepare a solution containing CsF, CsCl, NaCl, EGTA, and HEPES, adjusted to the correct pH.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[9] Further dilutions to the final desired concentrations should be made in the external solution.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use a suitable amplifier and data acquisition system.
-
Obtain GΩ seals before breaking into the whole-cell configuration.
-
Monitor and compensate for series resistance.
4. Voltage Protocol for NaV1.8 Activation:
-
Clamp cells at a holding potential of -120 mV.
-
Apply depolarizing voltage steps (e.g., from -90 mV to +80 mV in 5 mV increments for 50 ms) to elicit NaV1.8 currents.[10]
-
Use a P/4 procedure to subtract linear leak currents and capacitive transients.[10]
5. Compound Application:
-
Establish a stable baseline recording of NaV1.8 currents in the external solution.
-
Perfuse the cells with increasing concentrations of this compound in the external solution.
-
Allow sufficient time for the compound effect to reach steady-state at each concentration.
6. Data Analysis:
-
Measure the peak inward sodium current at each voltage step in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
Visualization: Experimental Workflow for NaV1.8 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on NaV1.8 channels.
Part 2: Illustrative Protocol for a Guanylate Cyclase-C (GC-C) Agonist
Disclaimer: The following protocol and diagrams describe the mechanism of action and in vitro assay for a GC-C agonist. This is provided to fulfill the visualization requirements of the user request and is not the mechanism of action for this compound.
Background: GC-C Agonist Signaling
GC-C agonists, such as the endogenous peptides uroguanylin and guanylin, and synthetic analogs like plecanatide and linaclotide, bind to and activate the GC-C receptor on the luminal surface of intestinal epithelial cells.[11][12][13][14] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[13] The subsequent increase in intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen, which increases intestinal fluid and accelerates transit.[11]
Data Presentation: Hypothetical GC-C Agonist Activity
| Compound | Cell Line | Assay | Endpoint | Potency (EC50) | | :--- | :--- | :--- | :--- | :--- | :--- | | Plecanatide (Example) | T84 | cGMP Stimulation | cGMP Production | 1.9 x 10⁻⁷ M[11] |
Experimental Protocol: cGMP Stimulation Assay in T84 Cells
This protocol describes a method to assess the bioactivity of a GC-C agonist by measuring its ability to stimulate cGMP production in the human colon carcinoma cell line, T84.[11]
1. Cell Culture:
-
Culture T84 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Seed T84 cells into 96-well plates and grow to a confluent monolayer.[11]
2. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., DMEM) for dilutions.
-
Phosphodiesterase (PDE) Inhibitor: Prepare a stock solution of a broad-spectrum PDE inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
GC-C Agonist: Prepare serial dilutions of the test compound in the assay buffer.
-
Cell Lysis Buffer: Prepare a buffer to lyse the cells and release intracellular cGMP (e.g., 0.1 M HCl).[15]
3. Assay Procedure:
-
Wash the confluent T84 cell monolayer twice with phosphate-buffered saline (PBS).[11]
-
Pre-incubate the cells with the PDE inhibitor in assay buffer for a short period (e.g., 10-15 minutes) at 37°C.
-
Remove the pre-incubation solution and add the serial dilutions of the GC-C agonist to the respective wells.[11]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by removing the agonist solution and adding cell lysis buffer.[15]
-
Incubate for 10-20 minutes to ensure complete cell lysis.
4. cGMP Quantification:
-
Collect the cell lysates.
-
Quantify the cGMP concentration in the lysates using a commercially available cGMP ELISA kit, following the manufacturer's instructions.[11][16] This is typically a competitive immunoassay where the signal is inversely proportional to the amount of cGMP in the sample.[11][16]
5. Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the ELISA kit.
-
Calculate the concentration of cGMP in each sample based on the standard curve.
-
Plot the cGMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[11]
Visualizations: GC-C Agonist Signaling Pathway and Workflow
Caption: Signaling pathway of a Guanylate Cyclase-C (GC-C) agonist.
Caption: Experimental workflow for a cGMP stimulation assay in T84 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Electrophysiological Characterization of PF-06305591, a Potent and Selective Nav1.8 Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key mediator in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), Nav1.8 plays a crucial role in the propagation of action potentials within nociceptive pathways.[1][2] Its distinct biophysical properties, including resistance to tetrodotoxin (TTX) and a depolarized voltage-dependence of inactivation, make it a compelling therapeutic target for the development of novel analgesics.[1] PF-06305591 is a potent and highly selective small molecule inhibitor of Nav1.8, demonstrating significant potential for the treatment of various pain states.[3] This document provides detailed application notes and protocols for the electrophysiological characterization of this compound using the whole-cell patch clamp technique.
Nav1.8 Signaling Pathway in Nociception
The Nav1.8 channel is a critical component in the signaling cascade that leads to the sensation of pain. In response to noxious stimuli, nociceptors are depolarized, leading to the activation of Nav1.8 channels. The subsequent influx of sodium ions generates an action potential that propagates along the sensory neuron to the spinal cord, and ultimately to the brain, where the sensation of pain is perceived.
References
Application Notes and Protocols for PF-06305591 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 is a potent and highly selective small molecule blocker of the voltage-gated sodium channel NaV1.8, with a reported IC50 of 15 nM.[1][2][3] NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in peripheral sensory neurons, including nociceptors, which play a crucial role in pain signaling. Due to its restricted expression profile and its involvement in the generation and propagation of action potentials in pain-sensing neurons, NaV1.8 has emerged as a promising therapeutic target for the treatment of various pain conditions. The high selectivity of this compound for NaV1.8 over other sodium channel subtypes suggests a potential for a wider therapeutic window and reduced off-target effects compared to non-selective sodium channel blockers.
These application notes provide detailed protocols for the characterization of this compound in common cell-based assays, including electrophysiological and fluorescence-based methods. The provided methodologies are essential for determining the potency, selectivity, and mechanism of action of this compound, yielding critical data for preclinical drug development.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| hNaV1.8 | 15 | Stably expressing HEK293 or CHO cells | Electrophysiology | [1][2][3] |
| hNaV1.1 | >30,000 | Stably expressing HEK293 cells | Electrophysiology | [4] |
| hNaV1.2 | >30,000 | Stably expressing HEK293 cells | Electrophysiology | [4] |
| hNaV1.3 | >30,000 | Stably expressing HEK293 cells | Electrophysiology | [4] |
| hNaV1.4 | >30,000 | Stably expressing HEK293 cells | Electrophysiology | [4] |
| hNaV1.5 | >30,000 | Stably expressing HEK293 cells | Electrophysiology | [4] |
| hNaV1.6 | >30,000 | Stably expressing HEK293 cells | Electrophysiology | [4] |
| hNaV1.7 | >30,000 | Stably expressing HEK293 cells | Electrophysiology | [4] |
Signaling Pathway and Experimental Workflows
Figure 1: Simplified signaling pathway of NaV1.8 in pain transmission and the inhibitory action of this compound.
Figure 2: Experimental workflow for characterizing this compound using whole-cell patch-clamp electrophysiology.
Figure 3: Experimental workflow for a fluorescence-based assay to determine the potency of this compound.
Experimental Protocols
Protocol 1: Electrophysiological Characterization of this compound using Whole-Cell Patch-Clamp
This protocol details the use of whole-cell patch-clamp electrophysiology to determine the potency and state-dependence of this compound on human NaV1.8 channels expressed in a heterologous system.
1. Cell Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human SCN10A gene (encoding NaV1.8) are recommended.
-
Cell Culture: Culture the cells in appropriate media and conditions as recommended by the supplier.
-
Plating for Electrophysiology: 24-48 hours prior to recording, plate the cells at a low density onto glass coverslips coated with a suitable substrate (e.g., poly-L-lysine) to allow for the isolation of single cells for patching.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm/kg.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm/kg.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C. Prepare serial dilutions in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
3. Electrophysiological Recording:
-
Apparatus: A standard patch-clamp setup equipped with an amplifier, digitizer, and data acquisition software is required.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before applying voltage protocols.
-
4. Voltage Protocols:
-
a) Tonic Block (Resting State):
-
Objective: To determine the IC50 of this compound on NaV1.8 channels in the resting state.
-
Protocol:
-
Hold the cell at a hyperpolarized potential of -100 mV.
-
Apply a short depolarizing test pulse to 0 mV for 20-50 ms every 10-20 seconds to elicit a peak inward Na+ current.
-
Record a stable baseline current for at least 2 minutes.
-
Perfuse the cell with increasing concentrations of this compound.
-
At each concentration, allow the block to reach a steady state before recording the peak current.
-
Wash out the compound to assess the reversibility of the block.
-
-
Data Analysis: Plot the percentage of current inhibition against the compound concentration. Fit the data with a Hill equation to determine the IC50 value.
-
-
b) Use-Dependent Block (Inactivated State):
-
Objective: To assess if the inhibitory effect of this compound is enhanced by repetitive channel activation, indicating a preferential binding to the open and/or inactivated states.
-
Protocol:
-
Hold the cell at -100 mV.
-
Apply a train of depolarizing pulses to 0 mV (e.g., 20 ms duration at a frequency of 5 or 10 Hz).
-
Record the peak current for each pulse in the train.
-
Apply a sub-maximal concentration of this compound (e.g., IC50 concentration from the tonic block experiment) and repeat the pulse train.
-
-
Data Analysis: Compare the rate and extent of current reduction during the pulse train in the absence and presence of this compound. A more rapid and pronounced decrease in current with successive pulses in the presence of the compound indicates use-dependent block.
-
-
c) Steady-State Inactivation:
-
Objective: To determine if this compound alters the voltage-dependence of steady-state inactivation.
-
Protocol:
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms pre-pulses to a range of potentials (e.g., from -140 mV to 0 mV in 10 mV increments).
-
Follow each pre-pulse with a test pulse to 0 mV to measure the fraction of available channels.
-
Perform this protocol in the absence and presence of this compound.
-
-
Data Analysis: Plot the normalized peak current as a function of the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2). A hyperpolarizing shift in V1/2 in the presence of the compound suggests preferential binding to the inactivated state.
-
Protocol 2: Fluorescence-Based High-Throughput Screening Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on NaV1.8 channels using a fluorescence-based membrane potential assay, suitable for high-throughput screening (HTS).
1. Cell Preparation:
-
Cell Line: HEK293 or CHO cells stably expressing human NaV1.8.
-
Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
2. Reagents and Solutions:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution buffered with HEPES.
-
Voltage-Sensitive Dye (VSD) Loading Buffer: Prepare the VSD solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
This compound Compound Plate: Prepare a plate with serial dilutions of this compound in the assay buffer.
-
NaV1.8 Activator Solution: Prepare a solution of a NaV1.8 activator, such as veratridine or deltamethrin, in the assay buffer. The optimal concentration of the activator should be determined empirically to elicit a robust and reproducible fluorescence signal.
3. Assay Procedure:
-
Dye Loading:
-
Remove the cell culture medium from the microplate.
-
Add the VSD loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Transfer the microplate to a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the this compound solutions from the compound plate to the corresponding wells of the cell plate.
-
Incubate for a predetermined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
-
Signal Detection:
-
Establish a baseline fluorescence reading.
-
Add the NaV1.8 activator solution to all wells.
-
Immediately begin recording the change in fluorescence over time. The influx of Na+ through the activated NaV1.8 channels will cause membrane depolarization, leading to a change in the VSD fluorescence.
-
-
Controls:
-
Negative Control (0% inhibition): Wells containing cells, VSD, and activator, but no this compound (vehicle only).
-
Positive Control (100% inhibition): Wells containing a known, potent NaV1.8 blocker at a saturating concentration.
-
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_positive_control) / (ΔF_negative_control - ΔF_positive_control)).
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data with a four-parameter logistic equation to determine the IC50 value.
References
Application Notes and Protocols for PF-06305591 and Representative NaV1.8 Blockers in Animal Models of Pain
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: While PF-06305591 has been identified as a potent and selective NaV1.8 blocker with a favorable preclinical profile, specific in vivo efficacy data and detailed experimental protocols from animal pain models are not extensively available in the public domain.[1] Therefore, this document provides detailed application notes and protocols for well-characterized, representative selective NaV1.8 blockers, namely A-803467 and PF-01247324 , to serve as a comprehensive guide for researchers working with this class of compounds. The principles and methodologies described herein are directly applicable to the preclinical evaluation of novel NaV1.8 inhibitors like this compound.
Introduction to this compound
This compound is a potent and highly selective voltage-gated sodium channel NaV1.8 blocker.[1] The NaV1.8 channel is predominantly expressed in peripheral sensory neurons and is considered a key player in the transmission of pain signals, making it a prime target for the development of non-opioid analgesics.[2][3] Preclinical in vitro studies have demonstrated the promising characteristics of this compound, as summarized in the table below.
In Vitro Profile of this compound
| Parameter | Value | Reference |
| Target | Voltage-gated sodium channel NaV1.8 | [1] |
| Mechanism of Action | Selective Blocker | [1] |
| Potency (IC₅₀) | 15 nM | [4] |
| Key Features | High selectivity, excellent in vitro ADME and safety profile | [1] |
NaV1.8 Signaling Pathway in Pain
The voltage-gated sodium channel NaV1.8 is a critical component in the transmission of nociceptive signals. Located on the peripheral terminals and cell bodies of dorsal root ganglion (DRG) neurons, NaV1.8 channels are responsible for the upstroke of the action potential in response to noxious stimuli. Inhibition of NaV1.8 is expected to reduce neuronal hyperexcitability and thus alleviate pain.
Caption: Role of NaV1.8 in the pain signaling pathway and the inhibitory action of this compound.
Preclinical Evaluation Workflow for NaV1.8 Inhibitors
The preclinical assessment of a novel NaV1.8 inhibitor typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy testing in various animal models of pain.
Caption: A typical workflow for the preclinical evaluation of a novel NaV1.8 inhibitor.
Quantitative Data for Representative NaV1.8 Blockers in Animal Pain Models
The following tables summarize the in vivo analgesic efficacy of A-803467 and PF-01247324 in established preclinical models of pain.
Table 1: In Vivo Efficacy of A-803467 in Rat Models of Pain
| Pain Model | Pain Type | Assessment | Route of Administration | Efficacy (ED₅₀) | Reference |
| Spinal Nerve Ligation (SNL) | Neuropathic | Mechanical Allodynia | i.p. | 47 mg/kg | [5] |
| Chronic Constriction Injury (CCI) | Neuropathic | Mechanical Allodynia | i.p. | 85 mg/kg | [5] |
| Capsaicin-Induced | Neuropathic | Secondary Mechanical Allodynia | i.p. | ~100 mg/kg | [5] |
| Complete Freund's Adjuvant (CFA) | Inflammatory | Thermal Hyperalgesia | i.p. | 41 mg/kg | [5] |
Table 2: In Vivo Efficacy of PF-01247324 in Rat Models of Pain
| Pain Model | Pain Type | Assessment | Route of Administration | Efficacy | Reference |
| Carrageenan-Induced | Inflammatory | Thermal Hyperalgesia | Not Specified | Significant Attenuation | [6] |
| Complete Freund's Adjuvant (CFA) | Inflammatory | Mechanical Hyperalgesia | Not Specified | Significant Attenuation | [6] |
| Spinal Nerve Ligation (SNL) | Neuropathic | Mechanical Allodynia | Not Specified | Significant Attenuation | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are standard protocols for inflammatory and neuropathic pain models used to assess the efficacy of NaV1.8 inhibitors.
Protocol 1: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To assess the efficacy of a test compound in a model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Test compound (e.g., A-803467) and vehicle
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Induction of Inflammation: A baseline measurement of paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to mechanical stimuli is taken for both hind paws. Subsequently, 100 µL of CFA is injected into the plantar surface of one hind paw.
-
Pain Behavior Assessment: 24 hours post-CFA injection, the development of thermal hyperalgesia and mechanical allodynia is confirmed by re-measuring the paw withdrawal responses.
-
Drug Administration: The test compound or vehicle is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Efficacy Measurement: At various time points after drug administration (e.g., 30, 60, 120 minutes), thermal and mechanical sensitivity are reassessed. An increase in paw withdrawal latency or threshold in the ipsilateral (CFA-injected) paw indicates an analgesic effect.
Protocol 2: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Objective: To evaluate the efficacy of a test compound in a model of nerve injury-induced neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments for nerve ligation
-
Test compound (e.g., A-803467, PF-01247324) and vehicle
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated distal to the dorsal root ganglion. The incision is then closed.
-
Development of Allodynia: Animals are allowed to recover for 7-14 days, during which time mechanical allodynia develops in the ipsilateral hind paw.
-
Baseline Measurement: A baseline paw withdrawal threshold to von Frey filaments is established for both hind paws.
-
Drug Administration: The test compound or vehicle is administered (p.o. or i.p.).
-
Efficacy Measurement: The paw withdrawal threshold is measured at multiple time points post-dosing. A significant increase in the withdrawal threshold of the ipsilateral paw compared to vehicle-treated animals indicates an anti-allodynic effect.[5][6]
Conclusion
The selective blockade of NaV1.8 channels presents a promising therapeutic strategy for the treatment of pain. While in vivo data for this compound is not widely published, the extensive preclinical data available for other selective NaV1.8 inhibitors like A-803467 and PF-01247324 provide a strong rationale and methodological framework for advancing novel compounds in this class. The protocols and data presented here serve as a valuable resource for researchers aiming to characterize the analgesic potential of NaV1.8 blockers in relevant animal models of pain.
References
- 1. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 4. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06305591 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This channel is predominantly expressed in the sensory neurons of the dorsal root ganglia (DRG) and is a key player in the transmission of pain signals.[5][6][7] The unique biophysical properties of NaV1.8, including its resistance to tetrodotoxin (TTX) and its role in setting the firing frequency of nociceptive neurons, make it a promising therapeutic target for the treatment of chronic pain.[5][6][7] These application notes provide detailed protocols for the in vitro characterization of this compound, including recommended concentrations for various assays, to facilitate research and development of novel analgesics.
Data Presentation
The in vitro activity of this compound has been characterized across various platforms. A summary of its potency and selectivity is presented below.
| Target | Assay Type | Cell Line | IC50 | Reference |
| Human NaV1.8 | Electrophysiology | HEK293 | 15 nM | [1][2][3][4] |
| Human NaV1.1 | Electrophysiology | HEK293 | >30 µM | [3] |
| Human NaV1.2 | Electrophysiology | HEK293 | >30 µM | [3] |
| Human NaV1.3 | Electrophysiology | HEK293 | >30 µM | [3] |
| Human NaV1.4 | Electrophysiology | HEK293 | >30 µM | [3] |
| Human NaV1.5 | Electrophysiology | HEK293 | >30 µM | [3] |
| Human NaV1.6 | Electrophysiology | HEK293 | >30 µM | [3] |
| Human NaV1.7 | Electrophysiology | HEK293 | >30 µM | [3] |
| hERG | Electrophysiology | HEK293 | >30 µM | [1][2] |
| Various K+ Channels | Electrophysiology | Various | No significant activity | [3] |
| Various Ca2+ Channels | Electrophysiology | Various | No significant activity | [3] |
Note: The high IC50 values against other NaV subtypes and the hERG channel highlight the exceptional selectivity of this compound for NaV1.8.[1][2][3]
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on human NaV1.8 channels stably expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human NaV1.8
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent)
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate HEK293-hNaV1.8 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution at a rate of 1-2 mL/min.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Record baseline NaV1.8 currents by applying a depolarizing voltage step to 0 mV for 50 ms.
-
-
Compound Application:
-
Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). The final DMSO concentration should be kept below 0.1%.
-
Perfuse the cell with the compound-containing external solution for 2-5 minutes to allow for equilibration.
-
-
Data Acquisition and Analysis:
-
Record NaV1.8 currents in the presence of the compound using the same voltage protocol as in the baseline recording.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.
-
Fluorescence-Based Membrane Potential Assay (e.g., FLIPR)
This high-throughput assay measures changes in membrane potential in response to NaV1.8 channel activation and inhibition.[8][9]
Materials:
-
HEK293 cells stably expressing human NaV1.8
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit)
-
NaV1.8 activator (e.g., Veratridine or Deltamethrin)[9]
-
This compound stock solution (10 mM in DMSO)
-
384-well black-walled, clear-bottom assay plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating: Seed HEK293-hNaV1.8 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare the membrane potential dye solution in the assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound Addition:
-
Prepare a concentration-response plate of this compound by serially diluting the stock solution in the assay buffer.
-
Transfer the compound solutions to the cell plate using the FLIPR.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
-
Assay Reading:
-
Prepare the activator solution in the assay buffer.
-
Place the cell plate in the FLIPR instrument.
-
Initiate the reading by adding the activator solution to the wells.
-
Measure the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the change in fluorescence in response to the activator.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Generate a concentration-response curve and calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic potential of this compound and to establish a suitable concentration range for cell-based assays where cell health is critical.[10]
Materials:
-
HEK293 cells (or the specific cell line used for the primary assays)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to test a wide concentration range (e.g., 10 nM to 100 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Reading:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for at least 1 hour at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-viability curve to determine if the compound exhibits cytotoxicity within the tested range.
-
Visualizations
Caption: NaV1.8 Signaling Pathway in Nociceptors.
Caption: Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 4. adooq.com [adooq.com]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the pharmacological properties of rat Na(V)1.8 with rat Na(V)1.2a and human Na(V)1.5 voltage-gated sodium channel subtypes using a membrane potential sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hek293.com [hek293.com]
Application Notes and Protocols for In Vivo Dissolution of PF-06305591
These application notes provide a comprehensive guide for the dissolution of PF-06305591 for in vivo experiments, targeted towards researchers, scientists, and professionals in drug development. The following sections detail the solubility of this compound in various vehicles and provide step-by-step protocols for its preparation.
Data Presentation: Solubility of this compound
The solubility of this compound can vary based on the solvent or vehicle system used. The following table summarizes the reported solubility data for this compound and its dihydrate form. The use of sonication is often recommended to aid dissolution.[1]
| Solvent/Vehicle Composition | Form | Concentration | Notes |
| DMSO | Anhydrous | 10 mM | - |
| DMSO | Anhydrous | 45 mg/mL (164.02 mM) | Sonication is recommended.[1] |
| DMSO | Anhydrous | 140 mg/mL (510.28 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[2][3] |
| DMSO | Dihydrate | 100 mg/mL (322.18 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Anhydrous | ≥ 2.5 mg/mL (9.11 mM) | Results in a clear solution.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Dihydrate | ≥ 2.5 mg/mL (8.05 mM) | Results in a clear solution.[4][5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Anhydrous | ≥ 2.5 mg/mL (9.11 mM) | Results in a clear solution.[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Dihydrate | ≥ 2.5 mg/mL (8.05 mM) | Results in a clear solution.[4] |
| 10% DMSO + 90% Corn Oil | Anhydrous | ≥ 2.5 mg/mL (9.11 mM) | Results in a clear solution.[2] |
| 10% DMSO + 90% Corn Oil | Dihydrate | ≥ 2.5 mg/mL (8.05 mM) | Results in a clear solution.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | 2 mg/mL (7.29 mM) | Sonication is recommended.[1] |
Note: SBE-β-CD stands for Sulfobutyl ether beta-cyclodextrin.
Experimental Protocols
Below are detailed protocols for preparing this compound formulations for in vivo administration. If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be utilized to facilitate dissolution.[2][4]
Protocol 1: Formulation with PEG300 and Tween 80
This protocol describes the preparation of a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a stock solution. For example, to achieve a final concentration of 2.5 mg/mL in the complete vehicle, a 25 mg/mL stock solution in DMSO can be prepared.
-
Vehicle Preparation (for a 1 mL final volume): a. To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution. b. Mix thoroughly until the solution is uniform. c. Add 50 µL of Tween 80 to the mixture. d. Mix again until the solution is clear. e. Add 450 µL of saline to the mixture. f. Vortex the final solution until it is homogeneous and clear.
Protocol 2: Formulation with SBE-β-CD
This protocol outlines the preparation of a vehicle containing 10% DMSO and 90% (20% SBE-β-CD in Saline).[2][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare 20% SBE-β-CD Solution: Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a stock solution.
-
Vehicle Preparation: a. Add the this compound DMSO stock solution to the 20% SBE-β-CD in saline solution. The final concentration of DMSO should be 10%. b. Mix thoroughly until the solution is clear.
Protocol 3: Formulation with Corn Oil
This protocol details the preparation of a vehicle consisting of 10% DMSO and 90% Corn Oil.[2][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a stock solution.
-
Vehicle Preparation: a. Add the this compound DMSO stock solution to the corn oil. The final concentration of DMSO should be 10%. b. Mix thoroughly until the solution is clear.
Visualization of Dissolution Workflow
The following diagram illustrates the experimental workflow for the preparation of the this compound formulation using PEG300 and Tween 80 (Protocol 1).
Caption: Workflow for this compound dissolution in a DMSO, PEG300, Tween 80, and Saline vehicle.
References
Application Notes and Protocols for Long-Term Storage and Stability of PF-06305591 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel Nav1.8.[1][2] This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals.[1] As a key research compound and potential therapeutic agent for pain management, understanding the long-term stability and proper storage of this compound solutions is critical to ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the storage, handling, and stability assessment of this compound solutions.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and potency of this compound. The following tables summarize the recommended storage conditions for both the solid compound and its prepared solutions based on information from various suppliers.
Table 1: Storage Recommendations for Solid this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
Table 2: Storage Recommendations for this compound in Solution
| Storage Temperature | Duration | Notes |
| -80°C | 6 months to 1 year | Recommended for long-term storage. Aliquoting into single-use vials is advised to prevent repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage. |
Solution Preparation Protocols
This compound can be dissolved in various solvents for in vitro and in vivo studies. It is crucial to use high-purity solvents and follow appropriate procedures to ensure complete dissolution and stability.
In Vitro Stock Solutions:
A common solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
-
Protocol 1: High-Concentration DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
-
In Vivo Formulations:
For animal studies, this compound is often formulated in a vehicle that enhances solubility and bioavailability.
-
Protocol 2: Vehicle Formulation for In Vivo Administration
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle consists of a mixture of solvents such as:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the required volume of the this compound DMSO stock solution to the vehicle to achieve the final desired concentration for dosing.
-
Vortex the final formulation thoroughly to ensure a homogenous solution.
-
It is recommended to prepare this formulation fresh before each experiment.
-
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound solutions over time, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
Proposed Stability-Indicating HPLC Method
This proposed method is a starting point for developing a validated stability-indicating assay for this compound. Optimization will likely be necessary.
Table 3: Proposed HPLC Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes, hold, and then return to initial conditions. A suggested starting gradient could be 10-90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at the λmax of this compound (to be determined, likely in the 250-280 nm range) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A/B mixture (e.g., 50:50) or Acetonitrile/Water |
Protocol 3: Long-Term Stability Study
This protocol outlines the steps to assess the stability of this compound solutions under recommended storage conditions.
-
Sample Preparation: Prepare a batch of this compound solution in the desired solvent and concentration. Aliquot the solution into multiple vials for testing at different time points.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze several aliquots using the validated stability-indicating HPLC method to determine the initial concentration and purity of the solution. This will serve as the baseline.
-
Storage: Store the remaining aliquots at the desired long-term storage temperature (e.g., -80°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, and 12 months), remove a set of aliquots from storage.
-
Sample Analysis: Allow the aliquots to thaw to room temperature. Analyze each sample using the HPLC method to determine the concentration of this compound and detect any degradation products.
-
Data Evaluation: Compare the results at each time point to the initial (Time Zero) data. A significant decrease in the concentration of this compound or the appearance of new peaks would indicate degradation.
Protocol 4: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and establish the specificity of the analytical method.
-
Acid Hydrolysis:
-
Treat a solution of this compound with a mild acid (e.g., 0.1 N HCl) and heat gently (e.g., 60°C) for a defined period.
-
Neutralize the solution and analyze by HPLC.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with a mild base (e.g., 0.1 N NaOH) and heat gently (e.g., 60°C) for a defined period.
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Analyze the solution by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Dissolve the sample and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound to a controlled light source (e.g., UV and visible light) for a defined period.
-
Analyze the solution by HPLC.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for stability testing.
Figure 1. Mechanism of action of this compound in blocking pain signaling.
Figure 2. Experimental workflow for long-term stability testing.
Figure 3. Workflow for a forced degradation study.
References
Application Notes and Protocols for PF-06305591 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8, with an IC50 of 15 nM.[1][2][3] Developed by Pfizer, this compound has been investigated for its potential as a non-opioid analgesic for the treatment of pain.[4] NaV1.8 is predominantly expressed in peripheral sensory neurons, specifically in the dorsal root ganglion (DRG) and unmyelinated C-fibers, which are crucial for the transmission of pain signals.[5] By selectively inhibiting NaV1.8, this compound offers a targeted approach to pain management with a potentially reduced risk of central nervous system and cardiovascular side effects associated with less selective sodium channel blockers.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel NaV1.8 inhibitors. The methodologies described are suitable for academic and industrial research settings focused on drug discovery and development.
NaV1.8 Signaling Pathway in Nociception
The NaV1.8 channel plays a critical role in the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. Upon detection of a noxious stimulus, NaV1.8 channels open, leading to an influx of sodium ions (Na+) and depolarization of the neuronal membrane. This depolarization initiates the action potential that travels along the sensory neuron to the central nervous system, where it is perceived as pain. The unique biophysical properties of NaV1.8, including its resistance to tetrodotoxin (TTX) and its relatively depolarized state of inactivation, allow it to contribute significantly to sustained, high-frequency firing of nociceptors, a hallmark of chronic pain states.[5][6]
Quantitative Data for this compound and Control Compounds
The following tables summarize key quantitative data for this compound and commonly used control compounds in NaV1.8 HTS assays.
Table 1: Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | hNaV1.8 | Electrophysiology | 15 | [1][2][3] |
Table 2: Potency of Control NaV Channel Inhibitors
| Compound | Target(s) | Assay Type | IC50 (µM) | Reference |
| Tetracaine | hNaV1.1-1.8 | No-wash fluorescent sodium influx | 6 - 66 | [7][8] |
| Lidocaine | hNaV1.7 | Fluorescence-based membrane potential | 150.6 | [9] |
| Riluzole | TTX-sensitive NaV channels | Fluorescence-based membrane potential | 2 | [9] |
| Carbamazepine | hNaV1.7 | Fluorescence-based membrane potential | 77.7 | [9] |
Table 3: Typical HTS Assay Validation Parameters
| Assay Type | Z' Factor | Signal-to-Background (S/B) Ratio | Reference |
| Fluorescence-based (Na+ influx) | > 0.5 | > 2 | [10] |
| Automated Patch Clamp | > 0.5 | N/A | [11] |
Experimental Protocols
Two primary HTS methodologies are recommended for screening compounds against NaV1.8: a fluorescence-based sodium influx assay for primary screening and an automated patch clamp electrophysiology assay for secondary screening and hit confirmation.
Protocol 1: High-Throughput Fluorescence-Based Sodium Influx Assay (No-Wash)
This protocol is adapted from a method developed for high-throughput screening of NaV channels and is suitable for identifying inhibitors of NaV1.8.[7][8]
Objective: To identify compounds that inhibit NaV1.8 channel activity by measuring changes in intracellular sodium concentration using a fluorescent indicator.
Materials:
-
HEK293 cells stably expressing human NaV1.8 (hNaV1.8)
-
This compound (as a positive control inhibitor)
-
Deltamethrin or another suitable NaV1.8 activator
-
Asante NaTRIUM Green-2 (ANG-2) or similar sodium indicator dye
-
Ponceau 4R (as a quencher)
-
Physiological Salt Solution (PSS): 140 mM NaCl, 11.5 mM glucose, 10 mM HEPES, 5.9 mM KCl, 1.4 mM MgCl2, 1.2 mM NaH2PO4, 5 mM NaHCO3, 1.8 mM CaCl2, pH 7.4
-
Assay Buffer: PSS containing 1 µM ANG-2 and 1 mM Ponceau 4R
-
Compound plates (384-well) containing test compounds and controls
-
Black-walled, clear-bottom 384-well imaging plates
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 8. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metrionbiosciences.com [metrionbiosciences.com]
Application Notes and Protocols for Immunohistochemistry with PF-06305591 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06305591 is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This ion channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals.[5][6] Immunohistochemistry (IHC) is an invaluable technique to visualize the expression and localization of NaV1.8 in tissues and to assess the pharmacodynamic effects of this compound treatment. These application notes provide detailed protocols for IHC analysis of tissues treated with this compound, focusing on the detection of NaV1.8 and a downstream marker of neuronal activity, c-Fos.
Data Presentation
The following tables summarize hypothetical quantitative data from IHC analysis of dorsal root ganglion (DRG) tissues from a preclinical model of inflammatory pain, treated with this compound. The staining intensity is scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells is determined. An H-Score (Histoscore) is calculated using the formula: H-Score = Σ (Intensity × Percentage of Positive Cells).
Table 1: IHC Analysis of NaV1.8 Expression in DRG Neurons
| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.4 | 65 ± 8 | 175.5 ± 20.1 |
| This compound (10 mg/kg) | 2.6 ± 0.5 | 63 ± 7 | 163.8 ± 18.5 |
| This compound (30 mg/kg) | 2.7 ± 0.3 | 66 ± 9 | 178.2 ± 21.3 |
Note: As a direct channel blocker, this compound is not expected to alter the total expression level of NaV1.8 protein in short-term studies. Therefore, no significant change in NaV1.8 staining is anticipated.
Table 2: IHC Analysis of c-Fos Expression in DRG Neurons (Marker of Neuronal Activation)
| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control (Pain Model) | 2.9 ± 0.3 | 45 ± 6 | 130.5 ± 15.2 |
| This compound (10 mg/kg) | 1.8 ± 0.4 | 25 ± 5 | 45.0 ± 9.8 |
| This compound (30 mg/kg) | 0.9 ± 0.2 | 12 ± 4 | 10.8 ± 3.5 |
| Naive Control (No Pain) | 0.5 ± 0.1 | 5 ± 2 | 2.5 ± 1.1 |
Note: In a model of inflammatory pain, an increase in neuronal activity is expected, leading to higher c-Fos expression. Treatment with this compound is hypothesized to reduce neuronal firing and, consequently, decrease c-Fos expression in a dose-dependent manner.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of NaV1.8 in Nociceptive Signaling and Site of Action for this compound.
Caption: General Immunohistochemistry Workflow for this compound Treated Tissues.
Experimental Protocols
Part 1: Tissue Preparation
-
Tissue Fixation: Immediately after excision, immerse tissue samples (e.g., dorsal root ganglia, skin, nerve) in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of the fixative should be at least 10 times the volume of the tissue.
-
Dehydration and Embedding: Following fixation, dehydrate the tissues through a series of graded ethanol solutions and clear with xylene. Embed the tissues in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides. Dry the slides overnight at 37°C.
Part 2: Immunohistochemical Staining
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol solutions: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
For both NaV1.8 and c-Fos, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBS-T) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) for 1 hour at room temperature.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
-
Detection:
-
Incubate sections with a 3,3'-diaminobenzidine (DAB) substrate-chromogen solution until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Part 3: Imaging and Analysis
-
Imaging: Scan the stained slides using a digital slide scanner or capture images using a microscope equipped with a digital camera.
-
Quantitative Analysis: Utilize image analysis software to quantify the staining. This can be done by measuring the optical density or by using a scoring method such as the H-Score. The H-Score is calculated by multiplying the staining intensity (e.g., 0, 1+, 2+, 3+) by the percentage of cells staining at that intensity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check for correct dilution and incubation time. |
| Inadequate antigen retrieval | Optimize retrieval method (HIER/PIER), buffer pH, and incubation time. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. |
| Endogenous peroxidase activity | Ensure complete quenching with hydrogen peroxide. | |
| Over-development with DAB | Reduce DAB incubation time. | |
| Weak Staining | Low primary antibody concentration | Increase antibody concentration or incubation time. |
| Insufficient antigen retrieval | Increase heating time or try a different retrieval buffer. |
References
- 1. Nav1.8 Antibodies [antibodies-online.com]
- 2. NaV1.8 (SCN10A) Polyclonal Antibody (ASC-016-200UL) [thermofisher.com]
- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 4. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Nav1.8 Antibodies: Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Navigating Solubility Challenges with PF-06305591: A Technical Guide
For researchers and drug development professionals working with the potent and selective NaV1.8 blocker, PF-06305591, achieving optimal solubility is a critical first step for successful in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or phase separation when preparing my this compound solution. What should I do?
A1: Precipitation or phase separation can occur during the preparation of this compound solutions. To aid dissolution, gentle heating and/or sonication are recommended.[1][2] If the issue persists, consider reviewing your solvent system and preparation method. For in vivo studies, using a co-solvent system is often necessary.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound.[2][3][4] For in vivo formulations, a multi-component solvent system is typically required to maintain solubility and ensure biocompatibility.
Q3: How can I prepare this compound for in vivo experiments?
A3: Due to its limited aqueous solubility, this compound requires a specific formulation for in vivo administration. A commonly used approach involves a co-solvent system. It is crucial to add and mix each solvent sequentially to ensure the compound remains in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy solution or visible particles after adding aqueous buffer. | The compound is precipitating out of the initial solvent upon addition of an aqueous solution. | Prepare the formulation by sequentially adding co-solvents. A typical protocol involves first dissolving this compound in DMSO, followed by the addition of PEG300, then Tween-80, and finally the aqueous saline solution.[1][2][3] |
| Difficulty dissolving the compound even in DMSO. | The compound may require energy to overcome crystal lattice forces. The DMSO may have absorbed moisture. | Use sonication to aid dissolution in DMSO.[3] Ensure you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[2][5] |
| Precipitation occurs after a freeze-thaw cycle. | The compound's stability in the prepared solution may be limited. | To avoid product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation and store it appropriately.[1][2] |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvent systems.
| Solvent System | Concentration | Notes |
| DMSO | 10 mM | - |
| DMSO | 45 mg/mL (164.02 mM) | Sonication is recommended.[3] |
| DMSO | 100 mg/mL (322.18 mM) | Ultrasonic treatment is needed. Use newly opened DMSO.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.11 mM) | Results in a clear solution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (7.29 mM) | Sonication is recommended.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.11 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.11 mM) | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: In Vivo Formulation (Co-Solvent System)
This protocol describes the preparation of a this compound solution suitable for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the complete formulation, a 25 mg/mL stock in DMSO can be prepared.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Finally, add 45% of the final volume of saline to reach the desired final concentration and volume. Mix thoroughly.[1]
For example, to prepare 1 mL of a 2.5 mg/mL working solution:
-
Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of saline to bring the total volume to 1 mL.
Protocol 2: In Vivo Formulation (Cyclodextrin-based)
This protocol utilizes a cyclodextrin to improve the solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the required volume of the DMSO stock solution to a tube.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.[1]
Visualizations
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing this compound for in vivo administration.
Signaling Pathway of this compound
Caption: this compound blocks the NaV1.8 channel, inhibiting pain signaling.
References
Potential off-target effects of PF-06305591
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of PF-06305591. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8, with an IC50 of 15 nM.[1][2][3][4][5] Its primary function is to inhibit the flow of sodium ions through the NaV1.8 channel, which is crucial for the generation and propagation of action potentials in pain-sensing neurons.[6]
Q2: Is this compound a kinase inhibitor?
No, this compound is not a kinase inhibitor. It is a voltage-gated sodium channel blocker. Therefore, off-target effects are more likely to be related to activity on other ion channels rather than kinases.
Q3: What are the known off-target effects of this compound?
This compound is described as a highly selective NaV1.8 blocker.[1][2] It has been reported to display no significant activity against other sodium channel subtypes, potassium (K+) channels, and calcium (Ca2+) channels.[2] However, as with any small molecule inhibitor, it is crucial to experimentally verify its selectivity in your specific model system.
Q4: My experimental results with this compound are not what I expected based on NaV1.8 inhibition. What could be the cause?
If you observe unexpected phenotypes, it is important to consider the possibility of off-target effects. While this compound is highly selective, high concentrations or specific cellular contexts could potentially lead to engagement with other molecular targets. It is recommended to perform a dose-response analysis and use structurally unrelated NaV1.8 blockers to confirm that the observed effect is on-target.[7]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
If you observe an unexpected cellular response, such as cytotoxicity or a phenotype inconsistent with NaV1.8 inhibition, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target ion channel activity | 1. Perform a dose-response curve to determine if the effect is dose-dependent. 2. Test for activity against a panel of other ion channels (e.g., other NaV subtypes, K+ channels, Ca2+ channels) using electrophysiology. 3. Use a structurally different NaV1.8 inhibitor to see if the phenotype is recapitulated.[7] | 1. On-target effects should correlate with the known IC50 of this compound for NaV1.8. 2. Identification of unintended ion channel targets. 3. If the phenotype persists with a different inhibitor, it is more likely an on-target effect. |
| Compound Solubility Issues | 1. Verify the solubility of this compound in your experimental media. 2. Visually inspect for compound precipitation. | Improved solubility should lead to more consistent and expected results. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target | IC50 (nM) |
| NaV1.8 | 15 |
Data obtained from publicly available sources. Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: Assessing Ion Channel Selectivity using Electrophysiology (Patch-Clamp)
Objective: To determine the selectivity of this compound by screening it against a panel of ion channels.
Methodology:
-
Cell Preparation: Utilize cell lines recombinantly expressing the ion channels of interest (e.g., various NaV subtypes, KV channels, CaV channels).
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings.
-
Apply voltage protocols specific to each ion channel to elicit and measure ionic currents.
-
-
Compound Application:
-
Establish a stable baseline recording of channel activity.
-
Perfuse the cells with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline recording.
-
Calculate the IC50 for each off-target ion channel and compare it to the IC50 for NaV1.8.
-
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans | Yale School of Medicine [medicine.yale.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PF-06305591 Dosage for Rodent Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of PF-06305591 for rodent pain models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1] NaV1.8 is preferentially expressed in peripheral sensory neurons, specifically nociceptors, which are responsible for transmitting pain signals. By selectively inhibiting NaV1.8, this compound is designed to reduce the excitability of these neurons and thereby decrease the sensation of pain. The voltage-gated sodium channel NaV1.8 has been identified as a key player in the transmission of pain signals.[2]
Q2: In which rodent pain models has this compound or similar NaV1.8 inhibitors shown potential efficacy?
A2: While specific in-vivo efficacy data for this compound in rodent pain models is not extensively published in the public domain, other selective NaV1.8 inhibitors have demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain. These models include:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA)-induced inflammatory pain.[3]
-
Neuropathic Pain: Spared Nerve Injury (SNI) and spinal nerve ligation (SNL) models.[4][5]
Q3: What is a recommended starting dose for this compound in rats or mice?
A3: Due to the limited public data on this compound's in-vivo dosage, a definitive starting dose cannot be provided. However, based on studies with other orally bioavailable and selective NaV1.8 inhibitors, a pilot dose-response study is highly recommended. For a similar compound, PF-01247324, oral doses in mice ranged from 30 to 1000 mg/kg. Another NaV1.8 inhibitor, MSD199, was tested at 1 and 10 mg/kg in rats.[4] A-803467, a different selective NaV1.8 blocker, showed efficacy in rats with intraperitoneal (i.p.) doses ranging from 30 to 100 mg/kg. Therefore, a starting range of 10-50 mg/kg (p.o. or i.p.) could be considered for initial dose-finding studies, with subsequent adjustments based on observed efficacy and tolerability.
Q4: How should this compound be formulated for oral administration in rodents?
A4: this compound has good rat bioavailability.[1] For oral administration, it can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is crucial to ensure the compound is fully dissolved and the formulation is stable. Sonication may be used to aid dissolution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy | Inappropriate Dosage: The dose may be too low to achieve sufficient target engagement. | Conduct a thorough dose-response study to determine the optimal dose. Consider plasma concentration analysis to correlate exposure with efficacy. |
| Species Differences: There can be significant differences in the amino acid sequences of NaV1.8 channels between humans and rodents, leading to altered compound potency.[5] | If possible, test the compound's potency on rodent NaV1.8 channels in vitro. Consider using humanized NaV1.8 rodent models for more translatable results.[4] | |
| Poor Bioavailability/Formulation Issues: The compound may not be adequately absorbed. | Optimize the formulation and administration route. For oral dosing, ensure the vehicle is appropriate and the compound is fully solubilized. Consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass potential absorption issues. | |
| Model-Specific Insensitivity: The specific pain model used may not be sensitive to NaV1.8 blockade. For example, some studies suggest that the development of neuropathic pain may not solely depend on NaV1.7 or NaV1.8.[6][7][8] | Consider using multiple pain models (e.g., inflammatory and neuropathic) to assess the compound's efficacy profile. | |
| Motor Impairment or Sedation | Off-Target Effects: At higher doses, the compound may be affecting other sodium channel subtypes (e.g., in the CNS or muscle). | Carefully observe the animals for signs of motor impairment (e.g., ataxia, reduced mobility) or sedation. Use a motor function test (e.g., rotarod) to quantify these effects. |
| Difficulty Distinguishing Analgesia from Sedation: Reduced response to a painful stimulus could be due to sedation rather than true analgesia. | Use multiple pain assessment methods. For example, a reduced response in the Hargreaves test (thermal) could be confounded by sedation, while the von Frey test (mechanical) may be less affected. Observe general activity levels and righting reflex. | |
| High Variability in Results | Improper Experimental Technique: Inconsistent surgical procedures (for neuropathic models) or inconsistent application of stimuli in behavioral tests. | Ensure all experimenters are thoroughly trained and follow standardized protocols. Perform regular calibration of equipment (e.g., von Frey filaments, Hargreaves apparatus). |
| Animal Stress: Stress can significantly impact pain perception and behavioral responses. | Allow for adequate acclimatization of animals to the testing environment and equipment. Handle animals gently and minimize noise and other stressors in the testing room. | |
| Subjectivity in Scoring: Observer bias in behavioral scoring. | Whenever possible, use automated testing equipment. If manual scoring is necessary, ensure the observer is blinded to the treatment groups. |
Data Presentation
Table 1: Summary of Preclinical Data for Selected NaV1.8 Inhibitors in Rodent Pain Models
| Compound | Model | Species | Route | Effective Dose Range | Key Findings | Reference |
| A-803467 | Spinal Nerve Ligation | Rat | i.p. | 30 - 100 mg/kg | Dose-dependently reduced mechanical allodynia. | |
| CFA-induced hyperalgesia | Rat | i.p. | 30 - 100 mg/kg | Significantly attenuated thermal hyperalgesia. | [3] | |
| PF-01247324 | Carrageenan-induced hyperalgesia | Rat | p.o. | 30 - 300 mg/kg | Dose-dependently reversed thermal hyperalgesia. | [9] |
| Spinal Nerve Ligation | Rat | p.o. | 100 - 300 mg/kg | Attenuated mechanical allodynia. | [9] | |
| MSD199 | CFA-induced hyperalgesia | Rat (humanized NaV1.8) | p.o. | 10 mg/kg | Significantly reduced thermal hyperalgesia. | [4] |
| Spinal Nerve Ligation | Rat (humanized NaV1.8) | p.o. | 10 mg/kg | Significantly reduced mechanical allodynia. | [4] |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
-
Animal Handling and Acclimatization:
-
Male Sprague-Dawley rats (180-220 g) are housed in a temperature-controlled room with a 12-hour light/dark cycle.
-
Animals are allowed to acclimatize to the housing facility for at least 7 days before the experiment.
-
For behavioral testing, animals are habituated to the testing apparatus for at least 2-3 days prior to baseline measurements.
-
-
Induction of Inflammation:
-
A baseline measurement of paw withdrawal threshold (von Frey test) and latency (Hargreaves test) is taken.
-
Rats are briefly restrained, and 100 µL of CFA (1 mg/mL) is injected subcutaneously into the plantar surface of the left hind paw.
-
-
Drug Administration:
-
This compound is prepared in the appropriate vehicle.
-
The compound or vehicle is administered orally (p.o.) via gavage at the desired time point after CFA injection (e.g., 24 hours).
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for 30 minutes.
-
Calibrated von Frey filaments are applied to the plantar surface of the inflamed paw with increasing force.
-
A positive response is noted as a brisk withdrawal, licking, or flinching of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Rats are placed in the Hargreaves apparatus on a glass floor.
-
A radiant heat source is focused on the plantar surface of the inflamed paw.
-
The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
-
Testing is typically performed at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.
-
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
-
Animal Handling and Acclimatization:
-
Male C57BL/6 mice (20-25 g) are used.
-
Follow similar acclimatization and habituation procedures as for the CFA model.
-
-
Surgical Procedure:
-
Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
The left hind limb is shaved and disinfected.
-
An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
The common peroneal and tibial nerves are tightly ligated with a silk suture and then transected distal to the ligation, removing a small section of the distal nerve stump.
-
The sural nerve is left intact.
-
The muscle and skin are closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Drug Administration:
-
Allow at least 7-14 days for the development of neuropathic pain, confirmed by a stable decrease in paw withdrawal threshold.
-
Administer this compound or vehicle as described for the CFA model.
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
The procedure is similar to that described for the CFA model.
-
The von Frey filaments are applied to the lateral aspect of the plantar surface of the ipsilateral (operated) paw, which is the receptive field of the intact sural nerve.
-
-
Testing is performed at various time points post-dosing to evaluate the anti-allodynic effect of the compound.
-
Visualizations
Caption: Mechanism of action of this compound in blocking pain signals.
Caption: General experimental workflow for testing this compound in rodent pain models.
Caption: A simplified troubleshooting flowchart for in-vivo experiments.
References
- 1. mmpc.org [mmpc.org]
- 2. scispace.com [scispace.com]
- 3. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 7. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Technical Support Center: PF-06305591 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-06305591 in patch clamp recordings to study the voltage-gated sodium channel NaV1.8.
Troubleshooting Guides
This section addresses common issues encountered during patch clamp experiments with this compound.
Issue 1: Difficulty obtaining a stable gigaohm (GΩ) seal.
| Possible Cause | Recommended Solution |
| Pipette Tip Issues | Ensure pipette tips are clean and have a resistance of 2-5 MΩ. Fire-polishing the pipette tip can help create a smoother surface for sealing. |
| Cell Health | Use healthy, vibrant cells. Ensure proper cell culture conditions and avoid over-trypsinization. Allow cells to recover adequately after plating. |
| Solution Quality | Filter all solutions (internal and external) with a 0.22 µm filter to remove any particulate matter that could interfere with seal formation. |
| Mechanical Instability | Check for vibrations in the setup. Use an anti-vibration table and ensure all components of the rig are securely fastened. |
| Positive Pressure | Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean. Release the pressure just before touching the cell membrane. |
Issue 2: No or very small NaV1.8 currents recorded.
| Possible Cause | Recommended Solution |
| Low NaV1.8 Expression | Use a cell line with robust and stable expression of NaV1.8, such as HEK293 cells stably transfected with the human SCN10A gene. ND7/23 cells also endogenously express TTX-resistant sodium currents and can be used. |
| Incorrect Voltage Protocol | NaV1.8 activates at more depolarized potentials compared to other NaV channels. Use a holding potential of around -100 mV to -120 mV and test pulses up to +40 mV. |
| Run-down of Currents | NaV1.8 currents can exhibit "run-down" over the course of an experiment. To minimize this, include ATP and GTP in the internal solution to support cellular metabolism. Allow the whole-cell configuration to stabilize for a few minutes before recording. |
| Presence of Endogenous TTX-sensitive Channels | In cell lines like ND7/23, there can be a background of TTX-sensitive sodium currents. To isolate NaV1.8 currents, include tetrodotoxin (TTX) in the external solution at a concentration that blocks these channels (e.g., 300-500 nM) without affecting the TTX-resistant NaV1.8. |
Issue 3: Variability in this compound potency (IC50).
| Possible Cause | Recommended Solution |
| Compound Solubility and Stability | This compound is soluble in DMSO. Prepare fresh stock solutions in high-quality, anhydrous DMSO. On the day of the experiment, dilute the stock solution into the external recording solution to the final desired concentrations. Ensure thorough mixing. Some sources suggest sonication may aid dissolution. |
| State-dependent Block | The potency of many NaV channel blockers is state-dependent, meaning the affinity of the drug for the channel depends on its conformational state (resting, open, or inactivated). This compound is expected to show higher potency for the inactivated state. Ensure your voltage protocols are consistent between experiments to probe the same channel states. |
| Incomplete Washout | If the effect of the compound is not fully reversible, subsequent applications on the same cell may lead to an overestimation of potency. Ensure a thorough washout with control external solution between compound applications and monitor for recovery of the current. |
| pH of Solutions | Changes in the pH of the recording solutions can alter the charge of the compound and the channel, potentially affecting the interaction. Maintain a stable pH of the external and internal solutions (typically around 7.3-7.4). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8. It is believed to act as a pore blocker, physically occluding the channel and preventing the influx of sodium ions, which is essential for the generation and propagation of action potentials in nociceptive neurons.
Q2: What is the reported IC50 for this compound on NaV1.8?
A2: The reported IC50 for this compound on NaV1.8 is approximately 15 nM.
Q3: How should I prepare this compound for my patch clamp experiments?
A3: It is recommended to prepare a stock solution of this compound in high-quality DMSO (e.g., 10 mM). This stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage. On the day of the experiment, thaw the stock solution and dilute it to the final working concentration in your external recording solution. Ensure the final concentration of DMSO is low (typically ≤0.1%) to avoid solvent effects on the cells.
Q4: What are the typical electrophysiological properties of NaV1.8 channels?
A4: The following table summarizes key electrophysiological parameters for human NaV1.8 channels reported in the literature.
| Parameter | Reported Value |
| V1/2 of Activation | ~ -15 to -5 mV |
| V1/2 of Inactivation | ~ -40 to -30 mV |
| Recovery from Inactivation (τ) | Biphasic: fast component in ms, slow component in hundreds of ms to seconds |
| Tetrodotoxin (TTX) Sensitivity | Resistant (IC50 > 1 µM) |
Q5: What is a standard voltage protocol for assessing the effect of this compound on NaV1.8?
A5: A common protocol to assess tonic block of NaV1.8 by this compound is as follows:
-
Holding Potential: -100 mV or -120 mV.
-
Test Pulse: Depolarize to a voltage that elicits a peak inward current (e.g., 0 mV or +10 mV) for a duration of 20-50 ms.
-
Pulse Frequency: Apply the test pulse at a low frequency (e.g., every 10-20 seconds) to allow for full recovery from inactivation between pulses.
-
Procedure: After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration.
To investigate use-dependent block, a train of depolarizing pulses at a higher frequency (e.g., 5-10 Hz) can be applied.
Experimental Protocols
Detailed Protocol for Whole-Cell Voltage-Clamp Recording of NaV1.8 Currents and Block by this compound
1. Cell Preparation:
-
Culture HEK293 cells stably expressing human NaV1.8 in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Use cells at 50-80% confluency for optimal recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm with sucrose. Include 2 mM Mg-ATP and 0.1 mM Na-GTP.
-
This compound Stock Solution: 10 mM in DMSO.
3. Recording Procedure:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette while applying gentle positive pressure.
-
Release the positive pressure upon observing a dimple in the cell membrane and apply gentle suction to form a GΩ seal.
-
Rupture the membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting recordings.
-
Apply a P/4 leak subtraction protocol to correct for leak currents.
4. Data Acquisition:
-
Record NaV1.8 currents using a patch clamp amplifier and appropriate data acquisition software.
-
To measure tonic block, apply a voltage step from a holding potential of -120 mV to 0 mV for 50 ms every 15 seconds.
-
Record a stable baseline for at least 3 minutes.
-
Perfuse the chamber with increasing concentrations of this compound, allowing the current inhibition to reach a steady state at each concentration.
-
Wash out the compound with the control external solution to assess the reversibility of the block.
Visualizations
Caption: Signaling pathway of NaV1.8 in nociception and the inhibitory action of this compound.
Technical Support Center: Assessment of Compound Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of investigational compounds, such as PF-06305591, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8, with an IC50 of 15 nM[1][2][3][4][5]. It has been investigated for its potential role in the treatment of pain[2][6]. While its primary mechanism is understood in the context of pain signaling, its cytotoxic effects have not been extensively characterized in publicly available literature.
Q2: How do I determine the appropriate concentration range for testing the cytotoxicity of a new compound?
For a new compound, it is recommended to start with a broad concentration range, for example, from 1 nM to 100 µM, in a logarithmic or semi-logarithmic series. This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q3: Which cell viability assay should I choose for my cytotoxicity experiments?
The choice of assay depends on your experimental goals and the characteristics of your compound. Common assays include:
-
MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability[7][8]. They are widely used, but interference from compounds that affect cellular redox potential can be a drawback.
-
Resazurin (alamarBlue®) Assay: This is a fluorescent assay that also measures metabolic activity and is generally more sensitive than tetrazolium-based assays[7].
-
ATP Assays: These luminometric assays quantify intracellular ATP levels, which correlate with cell viability[8]. They are highly sensitive and have a broad dynamic range.
-
Live/Dead Staining: Assays using reagents like Calcein-AM and Ethidium Homodimer-1 (EthD-1) allow for direct visualization and quantification of live and dead cells, respectively[9].
Q4: How can I distinguish between apoptosis and necrosis as the mode of cell death induced by my compound?
An Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is a standard method to differentiate between these two cell death mechanisms[10][11].
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Annexin V-negative and PI-negative cells are viable.
Troubleshooting Guide
Problem 1: High variability between replicate wells in my cell viability assay.
-
Question: I am observing significant differences in the results between my replicate wells. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure you have a homogenous single-cell suspension before plating and use appropriate pipetting techniques to dispense equal volumes of cell suspension into each well.
-
"Edge effect": Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in the incubator.
-
Incomplete dissolution of the test compound: Ensure your compound is fully dissolved in the solvent and then properly diluted in the culture medium. Precipitates can lead to inconsistent concentrations.
-
Pipetting errors: Use calibrated pipettes and be consistent with your technique.
-
Problem 2: My test compound seems to interfere with the cell viability assay itself.
-
Question: I suspect my compound is directly reacting with the assay reagents. How can I confirm and correct for this?
-
Answer: To check for assay interference, set up cell-free controls containing your compound at the tested concentrations in culture medium. Add the assay reagent and measure the signal. If there is a significant signal in the absence of cells, your compound is likely interfering with the assay. In such cases, you may need to switch to a different viability assay that relies on an alternative detection principle.
Problem 3: I am not observing a dose-dependent cytotoxic effect.
-
Question: I have tested a range of concentrations of my compound, but I don't see a clear dose-response curve. What should I do?
-
Answer:
-
Expand the concentration range: The effective concentrations might be higher or lower than the range you initially tested.
-
Increase the incubation time: Some compounds may require a longer exposure time to induce a cytotoxic effect.
-
Check the stability of your compound: The compound may not be stable in culture medium for the duration of your experiment. Consider a shorter incubation period or replenishing the compound.
-
Consider the cell line's sensitivity: The cell line you are using may be resistant to the compound's mechanism of action. You could try testing on a different, potentially more sensitive, cell line.
-
Hypothetical Cytotoxicity Data
The following table presents example IC50 values for a hypothetical research compound, "Compound X," across various cancer cell lines to illustrate how such data can be presented.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 28.7 |
| A549 | Lung Cancer | 8.5 |
| HCT116 | Colon Cancer | 12.1 |
| SH-SY5Y | Neuroblastoma | > 50 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Detection using Annexin V Staining
-
Cell Treatment: Culture cells in a 6-well plate and treat with the test compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 4. adooq.com [adooq.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
How to minimize PF-06305591 precipitation in buffer
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the precipitation of PF-06305591 in buffer solutions. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my aqueous buffer, but it precipitated over time. What is the most likely cause?
A1: this compound has low aqueous solubility. Precipitation in aqueous buffers is common and is often due to the compound's concentration exceeding its solubility limit under the specific buffer conditions (pH, ionic strength, temperature). The use of organic co-solvents is typically required to maintain solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It has been shown to be soluble in DMSO at concentrations as high as 45 mg/mL (164.02 mM).[2]
Q3: Can I store my this compound stock solution at room temperature?
A3: No, it is not recommended. For long-term stability, stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C. Storing at room temperature can lead to degradation and may affect the compound's solubility characteristics over time.
Q4: Are there any known issues with freeze-thaw cycles for this compound solutions?
A4: Repeated freeze-thaw cycles can potentially lead to the precipitation of poorly soluble compounds. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
Q5: My this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A5: This is a common issue known as "antisolvent precipitation." To mitigate this, consider the following strategies:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer to a level below its solubility limit.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in your working solution can help maintain solubility. However, always consider the potential effects of the solvent on your experimental model.
-
Use a pre-mixed formulation: For in vivo studies or challenging in vitro systems, using a formulation with solubilizing agents is recommended. Several suppliers suggest formulations containing co-solvents and surfactants.[2][3]
-
Adjust the pH of the buffer: this compound contains basic functional groups (amino and benzimidazole moieties), suggesting its solubility is likely pH-dependent and will be higher at a lower (more acidic) pH. If your experiment allows, using a buffer with a pH below the compound's pKa can significantly improve solubility.
-
Incorporate solubilizing agents: The use of excipients like PEG300, Tween 80, or cyclodextrins (such as SBE-β-CD) can enhance the aqueous solubility of this compound.[2][3]
Q6: I observed precipitation even at a low concentration. What other factors could be at play?
A6: Several other factors can influence the solubility of this compound:
-
Buffer composition: Certain buffer salts can interact with the compound and reduce its solubility (the "salting-out" effect). If you suspect this, try switching to a different buffer system.
-
Temperature: Solubility is often temperature-dependent. Ensure your buffer and solutions are at a consistent and appropriate temperature. In some cases, gentle warming and sonication can help re-dissolve precipitates, but be cautious as this can also lead to supersaturated solutions that may precipitate later.[2][3]
-
Compound purity and form: Ensure you are using a high-purity compound. The presence of impurities can sometimes seed precipitation. Also, be aware that different solid forms (e.g., anhydrous vs. dihydrate) may have different solubility profiles.[4]
Quantitative Solubility Data
| Solvent/Formulation | Reported Solubility | Molar Concentration | Notes |
| DMSO | 10 mM[1] | 10 mM | - |
| DMSO | 45 mg/mL[2] | 164.02 mM | Sonication is recommended.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL[2] | 7.29 mM | Sonication is recommended.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL[3] | ≥ 9.11 mM | Clear solution.[3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | ≥ 9.11 mM | Clear solution.[3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[3] | ≥ 9.11 mM | Clear solution.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (anhydrous, MW: 274.36 g/mol )
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound solid into the vial. For example, for 1 mL of a 10 mM solution, weigh 2.74 mg.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.[3]
-
Once fully dissolved, aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution using a Co-Solvent Formulation
This protocol is based on a common formulation for in vivo studies.[2][3]
-
Materials:
-
This compound stock solution in DMSO (e.g., 100 mg/mL)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
-
-
Procedure (to prepare a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the PEG300 and vortex until the solution is clear.
-
Add the Tween 80 and vortex until the solution is clear.
-
Finally, add the saline and vortex thoroughly to ensure a homogenous solution.
-
If any precipitation is observed, sonication may be used to aid dissolution.[2]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: pH effect on weakly basic compound solubility.
References
Addressing variability in PF-06305591 experimental results
Welcome to the technical support center for PF-06305591. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental results and provide guidance on the effective use of this potent and selective NaV1.8 blocker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] Its primary mechanism of action is the blockade of sodium ion influx through the NaV1.8 channel, which is predominantly expressed in peripheral sensory neurons, particularly nociceptors involved in pain signaling.[4][5][6] By inhibiting NaV1.8, this compound can reduce the excitability of these neurons and thereby attenuate the transmission of pain signals.[5]
Q2: In which cell lines can I test the activity of this compound?
A2: HEK293 cells stably expressing human NaV1.8 are a commonly used and recommended cell line for studying the effects of this compound.[7][8] These cells provide a robust and reproducible system for electrophysiological and cell-based assays. It is important to note that wild-type HEK293 cells can express endogenous voltage-gated sodium currents, including NaV1.7, which could be a confounding factor if not properly controlled for.[9]
Q3: What are the recommended storage and solubility conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and can be stored at -80°C for up to six months.[1] It is advisable to use freshly opened DMSO to avoid issues with hygroscopicity, which can affect solubility.[1]
Q4: What are the known off-target effects of this compound?
A4: this compound is reported to be highly selective for NaV1.8, with no significant activity against other sodium channel subtypes, potassium channels, or calcium channels at therapeutic concentrations.[2] However, as with any pharmacological agent, it is good practice to consider potential off-target effects, especially at higher concentrations. Profiling against a panel of other NaV channels (e.g., NaV1.5, NaV1.7) and other relevant ion channels is recommended to confirm selectivity in your experimental system.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes:
-
Inconsistent Cell Health and Passage Number: The expression levels and properties of ion channels can change with cell passage number and overall cell health.
-
Temperature Fluctuations: The gating kinetics of NaV1.8 and the binding of this compound can be temperature-dependent.
-
Variability in Assay Conditions: Differences in incubation times, solution composition, and plate types can introduce variability.
-
Inconsistent Voltage Protocols (Electrophysiology): The IC50 value of state-dependent blockers can be highly sensitive to the voltage protocol used, as it determines the proportion of channels in the resting, open, and inactivated states.
-
Compound Precipitation: Poor solubility or precipitation of this compound in aqueous assay buffers can lead to inconsistent effective concentrations.
Troubleshooting Steps:
-
Standardize Cell Culture:
-
Use cells within a defined, low passage number range.
-
Ensure consistent cell seeding densities and confluency at the time of the experiment.
-
Regularly test for mycoplasma contamination.[8]
-
-
Maintain Stable Temperature:
-
Use a temperature-controlled platform for your assays.
-
Ensure all solutions are pre-warmed to the experimental temperature.
-
-
Optimize and Standardize Assay Protocol:
-
Use the same lot of reagents and plates for comparative experiments.
-
Optimize and maintain consistent incubation times.
-
For plate-based assays, ensure proper mixing of the compound.
-
-
Standardize Electrophysiology Protocols:
-
Ensure Compound Solubility:
-
Visually inspect for any precipitation after diluting the DMSO stock in aqueous buffer.
-
Consider the use of a solubility-enhancing excipient if precipitation is a persistent issue.
-
Issue 2: Lower than Expected Potency or Efficacy
Possible Causes:
-
Suboptimal Compound Concentration Range: The tested concentrations may not be appropriate to define the full dose-response curve.
-
Use-Dependent Nature of the Blocker: The inhibitory effect of some sodium channel blockers is dependent on the frequency of channel activation.[12][13] If the assay protocol does not involve repeated channel opening, the apparent potency may be lower.
-
Poor Compound Stability: this compound may degrade in certain buffer conditions or over time.
-
Low Expression of NaV1.8: The cell line may not be expressing a sufficient number of functional NaV1.8 channels at the plasma membrane.
Troubleshooting Steps:
-
Perform a Wide Range Concentration-Response Curve: Test a broad range of concentrations (e.g., from picomolar to micromolar) to accurately determine the IC50.
-
Assess Use-Dependency:
-
In electrophysiology experiments, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to determine if the block increases with more frequent channel activation.[12]
-
For fluorescence-based assays, ensure the protocol allows for sufficient channel activation to observe the inhibitory effect.
-
-
Verify Compound Integrity:
-
Prepare fresh dilutions of this compound for each experiment.
-
Protect the compound from excessive light and temperature fluctuations.
-
-
Confirm NaV1.8 Expression and Function:
-
Use a positive control (a known NaV1.8 blocker) to confirm that the assay is working as expected.
-
If using a stable cell line, periodically verify the expression level of NaV1.8 via methods like Western blot or qPCR.
-
Data Presentation
Table 1: In Vitro Profile of this compound
| Parameter | Value | Notes |
| Target | NaV1.8 | Voltage-gated sodium channel |
| IC50 | 15 nM | [1][2][3] |
| Selectivity | Highly selective over other NaV subtypes, K+ channels, and Ca2+ channels | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage | -20°C (solid), -80°C (in DMSO) | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording NaV1.8 currents in HEK293 cells stably expressing the channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Procedure:
-
Cell Preparation: Plate HEK293-NaV1.8 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit NaV1.8 currents.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the currents after the drug effect has reached a steady state.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct a concentration-response curve to determine the IC50 value.
-
Membrane Potential Assay (FLIPR)
This protocol describes a high-throughput functional assay using a Fluorometric Imaging Plate Reader (FLIPR).[14][15]
Materials:
-
HEK293 cells stably expressing NaV1.8.
-
FLIPR Membrane Potential Assay Kit.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
NaV1.8 activator (e.g., veratridine).
Procedure:
-
Cell Plating: Seed HEK293-NaV1.8 cells into the microplates and culture overnight.
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye according to the kit manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the compound dilutions to the cell plate.
-
-
FLIPR Measurement:
-
Place the cell plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the NaV1.8 activator to all wells to induce membrane depolarization.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the fluorescence signal in response to the activator in the presence and absence of this compound.
-
Generate a concentration-response curve to determine the IC50 of this compound.
-
Visualizations
Caption: Mechanism of action of this compound in blocking pain signal transmission.
Caption: General experimental workflow for evaluating this compound activity.
Caption: A logical approach to troubleshooting variability in experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 3. adooq.com [adooq.com]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 6. Nav1.8 - Wikipedia [en.wikipedia.org]
- 7. biocompare.com [biocompare.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bio.fsu.edu [bio.fsu.edu]
- 10. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06305591 Technical Support Center: Stability and Handling in Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and handling of PF-06305591 in various solvent systems. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, complex solvent systems are required.
2. What are the recommended storage conditions for this compound?
To ensure the integrity of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid Form: Store at -20°C for up to 3 years.
-
In Solvent:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.
3. How should I prepare a stock solution of this compound?
For a 10 mM stock solution in DMSO, dissolve the appropriate mass of this compound in the required volume of newly opened, anhydrous DMSO. Sonication may be necessary to aid dissolution.
4. Are there established protocols for preparing this compound for in vivo studies?
Yes, several formulations using co-solvents have been reported. A common protocol involves a multi-step process:
-
Prepare a concentrated stock solution in DMSO.
-
Sequentially add co-solvents such as PEG300 and Tween-80, ensuring the solution is clear after each addition.
-
The final dilution is typically made with saline.
For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during preparation of in vivo formulation. | The solubility limit of this compound has been exceeded in the solvent mixture. | Gentle heating and/or sonication can aid in dissolution. Ensure that each solvent is added sequentially and the solution is clear before adding the next component. |
| Inconsistent experimental results. | Degradation of this compound stock solution due to improper storage or handling. | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always use newly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can impact solubility and stability. |
| Difficulty dissolving the compound. | The compound may require energy to fully dissolve. | Use of sonication is recommended to aid in the dissolution of this compound in DMSO. |
Data on Solubility and Storage
The following tables summarize the available data on the solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Concentration | Notes |
| DMSO | Up to 140 mg/mL (510.28 mM)[1] | Sonication and the use of newly opened, anhydrous DMSO are recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.11 mM)[1] | Clear solution. It is advised to prepare fresh for each experiment. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.11 mM)[1] | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.11 mM)[1] | Clear solution. |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 6 months[1] |
| In Solvent | -20°C | Up to 1 month[1] |
Note: The provided stability data is based on information from commercial suppliers. Comprehensive, peer-reviewed studies detailing the degradation kinetics and pathways of this compound in various solvent systems are not currently available in the public domain.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required mass of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, sonicate the solution in a water bath until the compound is fully dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol for Preparation of an in vivo Formulation (Example):
This protocol is for a final concentration of ≥ 2.5 mg/mL in a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
It is recommended to use this formulation on the same day it is prepared.
Visual Guides
Caption: Workflow for preparing and storing a this compound stock solution.
Caption: Sequential steps for preparing an in vivo formulation of this compound.
Disclaimer: The information provided in this technical support guide is based on currently available data from commercial suppliers and is intended for guidance purposes only. It is essential for researchers to conduct their own stability studies to ensure the integrity of this compound in their specific experimental conditions. Detailed scientific literature on the degradation pathways and kinetics of this compound is limited.
References
Overcoming poor bioavailability of PF-06305591 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vivo experiments with PF-06305591. While this compound is reported to have good bioavailability in preclinical rat models, this guide addresses potential challenges and offers solutions to ensure consistent and optimal drug exposure in your studies.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound resulted in lower-than-expected plasma concentrations. What are the potential causes?
Several factors could contribute to lower-than-expected in vivo exposure. Consider the following troubleshooting steps:
-
Formulation and Solubility: this compound's solubility is critical for absorption. Ensure the compound is fully dissolved in your vehicle. Precipitation of the compound before or after administration can significantly reduce the absorbable fraction. Refer to our recommended formulation protocols. If precipitation is observed, sonication or gentle heating may aid dissolution.[1][3]
-
Route of Administration: The chosen route of administration can impact bioavailability. While oral bioavailability is reported as good in rats, factors such as first-pass metabolism in other species or improper administration technique (e.g., incorrect gavage) can lead to variability.
-
Animal Health and Fasting Status: The physiological state of the animal, including gastrointestinal health and whether the animal was fasted or fed, can alter drug absorption.
-
Metabolic Stability: While this compound has shown good in vitro metabolic stability, species-specific differences in metabolism could affect in vivo exposure.[2]
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage can lead to degradation.
Q2: What are the recommended formulations for in vivo administration of this compound?
The choice of formulation vehicle is crucial for maintaining solubility and maximizing absorption. Based on available data, several vehicle systems can be used to achieve a clear solution for dosing.[1][3] Please see the "Experimental Protocols" section for detailed preparation methods.
Q3: How should I properly store this compound and its solutions?
-
Solid Compound: Store this compound powder at -20°C for up to 3 years.[3]
-
Stock Solutions: Prepared stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[2]
Q4: What are the key in vitro properties of this compound?
This compound is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.[1][5][6] It possesses an excellent preclinical profile regarding in vitro ADME, hERG activity, passive permeability, and metabolic stability.[1][2][7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to this compound bioavailability.
Data Presentation: In Vitro Profile of this compound
| Parameter | Value/Description | Source |
| Target | Voltage-gated sodium channel NaV1.8 | [1][5][6] |
| IC₅₀ | 15 nM | [1][3][5][6] |
| Selectivity | Highly selective against other sodium channel subtypes, K+ channels, and Ca2+ channels. | [6] |
| In Vitro ADME | Excellent preclinical profile | [1][5][7] |
| Permeability | High passive permeability | [2][3] |
| Metabolic Stability | Good in vitro metabolic stability | [2][3] |
| Bioavailability | Reported as good in rats | [1][3][4] |
Experimental Protocols
Protocol 1: Aqueous-Based Formulation
This formulation is suitable for intravenous or oral administration where an aqueous vehicle is preferred.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the DMSO to the this compound powder and vortex or sonicate until fully dissolved, creating a stock solution.
-
Add the PEG300 to the stock solution and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline and mix to achieve the final concentration. A clear solution of at least 2.5 mg/mL can be achieved with this method.[1]
Protocol 2: SBE-β-CD-Based Formulation
This formulation uses a cyclodextrin to improve solubility and is suitable for various administration routes.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in Saline (20% w/v)
Procedure:
-
Dissolve this compound in DMSO to create a 10x stock solution.
-
Prepare the final formulation by adding the DMSO stock to the 20% SBE-β-CD in saline solution at a 1:9 ratio (e.g., 100 µL of stock into 900 µL of SBE-β-CD solution).
-
Mix thoroughly until a clear solution is obtained. This method can achieve a solubility of at least 2.5 mg/mL.[1]
Protocol 3: Oil-Based Formulation
This formulation is suitable for oral or subcutaneous administration when a lipid-based vehicle is required.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Dissolve this compound in DMSO to create a 10x stock solution.
-
Add the DMSO stock to corn oil at a 1:9 ratio.
-
Vortex or sonicate until the solution is homogeneous and clear. This can achieve a solubility of at least 2.5 mg/mL.[1]
Visualizations
Signaling Pathway and Drug Target
Caption: Mechanism of action for this compound in blocking pain signals.
Experimental Workflow: In Vivo Formulation Preparation
Caption: Workflow for preparing this compound for in vivo administration.
Troubleshooting Logic for Low Bioavailability
Caption: Troubleshooting flowchart for unexpected in vivo results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. This compound | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 7. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validation & Comparative
Comparative Efficacy of PF-06305591 and Other NaV1.8 Blockers in Preclinical Chronic Pain Models
A Head-to-Head Analysis for Researchers and Drug Development Professionals
Chronic pain remains a significant global health challenge with a pressing need for novel, non-opioid analgesics. The voltage-gated sodium channel NaV1.8 has emerged as a promising therapeutic target due to its preferential expression in nociceptive sensory neurons. This guide provides a comparative analysis of the preclinical efficacy of PF-06305591, a potent and selective NaV1.8 blocker, against other notable NaV1.8 inhibitors in established rodent models of chronic inflammatory and neuropathic pain.
Executive Summary
This compound, developed by Pfizer, is a highly selective benzimidazole-based NaV1.8 blocker with an excellent preclinical profile, including good oral bioavailability in rats.[1][2] While specific in-vivo efficacy data for this compound in chronic pain models is not publicly available in detail, related compounds from the same optimization series have demonstrated significant efficacy in neuropathic pain models. This guide synthesizes available preclinical data for this compound's comparators—A-803467 and PF-01247324—to provide a benchmark for its potential therapeutic window.
Data Presentation: Comparative Efficacy in Chronic Pain Models
The following tables summarize the available quantitative data for NaV1.8 blockers in two standard preclinical models of chronic pain: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Spinal Nerve Ligation (SNL) model of neuropathic pain.
| Compound | Chronic Inflammatory Pain Model (CFA) | Chronic Neuropathic Pain Model (SNL) | Reference |
| This compound | Data not publicly available | Data not publicly available | [2] |
| A-803467 | ED₅₀ = 41 mg/kg (i.p.) for thermal hyperalgesia | ED₅₀ = 47 mg/kg (i.p.) for mechanical allodynia | [3][4] |
| PF-01247324 | Effective in reducing mechanical hyperalgesia (dose not specified) | Effective in reducing mechanical allodynia (dose not specified) | [5] |
ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. i.p. (intraperitoneal): Route of administration.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This widely used model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions like arthritis.
Methodology:
-
Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA), an emulsion containing heat-killed Mycobacterium tuberculosis, is administered into the hind paw of a rat.
-
Pain-related Behavior Assessment: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments, which apply calibrated pressure to the plantar surface of the paw. Thermal hyperalgesia (increased sensitivity to heat) is measured by recording the latency of paw withdrawal from a radiant heat source.
-
Drug Administration: The test compound (e.g., this compound or alternatives) is typically administered systemically (e.g., orally or intraperitoneally) at various doses after the establishment of a stable pain phenotype.
-
Efficacy Measurement: The reversal of mechanical allodynia and/or thermal hyperalgesia is quantified at different time points post-dosing to determine the compound's efficacy and duration of action.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model replicates the mechanical allodynia and thermal hyperalgesia characteristic of human neuropathic pain resulting from nerve injury.
Methodology:
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of one hind limb of a rat are tightly ligated.
-
Development of Neuropathic Pain: Following surgery, the animals develop a stable and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral (operated) paw.
-
Behavioral Testing: Similar to the CFA model, mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source.
-
Compound Evaluation: The analgesic efficacy of the test compound is evaluated by administering it to the SNL animals and measuring the reversal of the established pain-like behaviors.
Mandatory Visualizations
NaV1.8 Signaling Pathway in Chronic Pain
Caption: Role of NaV1.8 in nociceptor sensitization and pain signaling.
Experimental Workflow for Preclinical Efficacy Testing
Caption: General workflow for evaluating analgesic compounds.
Conclusion
This compound stands as a promising, highly selective NaV1.8 blocker. While detailed public data on its in-vivo efficacy in chronic pain models is awaited, the performance of structurally related compounds and other selective NaV1.8 blockers like A-803467 provides a strong rationale for its potential as a novel analgesic. The experimental frameworks detailed herein offer robust methods for the continued evaluation of this compound and other emerging NaV1.8-targeted therapies. Further head-to-head preclinical studies are warranted to definitively position this compound within the landscape of next-generation pain therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent voltage-gated sodium channel NaV1.8 inhibitors: PF-06305591 and A-803467. The objective is to present a side-by-side evaluation of their performance based on available experimental data, aiding researchers in selecting the appropriate tool for their specific needs in pain research and drug discovery.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and A-803467, focusing on their potency and selectivity for the NaV1.8 channel.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | hNaV1.8 | 15 | In vitro electrophysiology | [1][2] |
| A-803467 | hNaV1.8 | 8 | In vitro electrophysiology | [3][4][5] |
Table 1: Potency against human NaV1.8.
| Compound | NaV1.2 IC50 (nM) | NaV1.3 IC50 (nM) | NaV1.5 IC50 (nM) | NaV1.7 IC50 (nM) | Selectivity Fold (vs. hNaV1.8) | Reference |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | >667 | [6] |
| A-803467 | 7380 | 2450 | 7340 | 6740 | >306->922 | [4] |
Table 2: Selectivity profile against other human NaV subtypes. Note: The selectivity for this compound is described as having no significant activity against other sodium channel subtypes[6].
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of these inhibitors are provided below.
Whole-Cell Patch Clamp Electrophysiology
This protocol is used to measure the inhibitory effect of the compounds on NaV1.8 currents in isolated cells.
Objective: To determine the concentration-response relationship and IC50 value of the test compound on human NaV1.8 channels.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.2 with CsOH.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing hNaV1.8 on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ and fill with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve whole-cell configuration.
-
Voltage Protocol: Hold the cell at a membrane potential of -100 mV. Elicit NaV1.8 currents by depolarizing the membrane to 0 mV for 20 ms.
-
Compound Application: Apply increasing concentrations of the test compound (this compound or A-803467) via the perfusion system.
-
Data Analysis: Measure the peak inward current at each concentration. Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50.
In Vivo Pain Models
These models are used to assess the analgesic efficacy of the compounds in neuropathic and inflammatory pain states.
1. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Objective: To evaluate the ability of the test compound to reverse mechanical allodynia in a rat model of neuropathic pain.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Surgical Procedure: Anesthetize the rat and expose the L5 and L6 spinal nerves. Tightly ligate the L5 and L6 nerves. In sham-operated animals, the nerves are exposed but not ligated.
-
Behavioral Testing: At a set time point post-surgery (e.g., 14 days), assess mechanical allodynia using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Compound Administration: Administer the test compound (e.g., intraperitoneally or orally).
-
Post-Dosing Assessment: Measure the PWT at various time points after compound administration.
-
Data Analysis: Compare the PWT of the compound-treated group to the vehicle-treated group to determine the analgesic effect.
2. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To assess the ability of the test compound to reduce thermal hyperalgesia in a rat model of inflammatory pain.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Induction of Inflammation: Inject CFA subcutaneously into the plantar surface of one hind paw.
-
Behavioral Testing: At a set time point after CFA injection (e.g., 24 hours), measure thermal hyperalgesia using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is recorded.
-
Compound Administration: Administer the test compound.
-
Post-Dosing Assessment: Measure the paw withdrawal latency at various time points after compound administration.
-
Data Analysis: Compare the paw withdrawal latency of the compound-treated group to the vehicle-treated group to determine the anti-hyperalgesic effect.
Mandatory Visualization
Signaling Pathway
Caption: NaV1.8 signaling in pain and points of inhibition.
Experimental Workflow
Caption: Workflow for evaluating NaV1.8 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.8 has emerged as a critical target in the quest for novel, non-opioid analgesics. Predominantly expressed in peripheral sensory neurons, this channel plays a pivotal role in the transmission of pain signals. Its selective inhibition offers the potential for potent pain relief while minimizing the central nervous system side effects associated with current therapies. This guide provides a detailed comparison of PF-06305591, a potent and selective NaV1.8 blocker developed by Pfizer, with other key selective inhibitors, A-803467 and the clinical-stage compound VX-548 (suzetrigine).
Performance Comparison of Selective NaV1.8 Blockers
The following tables summarize the in vitro potency and selectivity, as well as the in vivo efficacy of this compound, A-803467, and VX-548.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. Other NaV Subtypes | Reference |
| This compound | hNaV1.8 | 15 | Highly selective, no significant activity against other sodium channel subtypes, K+ channels, and Ca2+ channels.[1][2][3] | [1][2][3] |
| A-803467 | hNaV1.8 | 8 | >100-fold vs. hNaV1.2, hNaV1.3, hNaV1.5, and hNaV1.7.[4][5][6] | [4][5][6] |
| VX-548 (suzetrigine) | hNaV1.8 | 0.27 | >31,000-fold vs. other human NaV subtypes.[7][8] | [7][8] |
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Animal Model | Pain Type | Efficacy (ED50) | Reference |
| This compound | Data not publicly available | - | - | |
| A-803467 | Rat Spinal Nerve Ligation (SNL) | Neuropathic | 47 mg/kg, i.p.[4][5] | [4][5] |
| Rat Complete Freund's Adjuvant (CFA) | Inflammatory | 41 mg/kg, i.p. (Thermal Hyperalgesia).[4][5] | [4][5] | |
| VX-548 (suzetrigine) | Animal models of pain | Mechanical, thermal, and inflammatory | Robust pain reduction demonstrated.[9] Specific ED50 values not detailed in the provided results. | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the NaV1.8 signaling pathway in nociception and a typical experimental workflow for determining compound potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Potency and Selectivity Determination via Whole-Cell Patch-Clamp Electrophysiology
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound on voltage-gated ion channels.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel are cultured in standard conditions (37°C, 5% CO2). For selectivity profiling, additional cell lines expressing other human NaV subtypes (e.g., NaV1.2, 1.3, 1.5, 1.7) are used.
-
Electrophysiology Recordings:
-
Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
-
Voltage Protocol for IC50 Determination:
-
Cells are held at a resting membrane potential of -100 mV.
-
NaV1.8 currents are elicited by a depolarizing test pulse to 0 mV for 50 ms.
-
To assess state-dependent block, a conditioning pre-pulse to -30 mV for 500 ms can be used to inactivate a population of channels before the test pulse.
-
-
Compound Application: The test compound (e.g., this compound) is applied at increasing concentrations to the cells via a perfusion system. At each concentration, the block is allowed to reach a steady state.
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the baseline current. The resulting concentration-response data is fitted with the Hill equation to determine the IC50 value.[10][11]
In Vivo Efficacy in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)
This model is used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.[12]
-
Animals: Adult male Sprague-Dawley rats (200-250g) are used.
-
Induction of Inflammation: A subcutaneous injection of 100-150 µL of Complete Freund's Adjuvant (CFA; 1 mg/ml) is made into the plantar surface of the right hind paw.[13][14][15]
-
Behavioral Assessment:
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Mechanical Allodynia: Paw withdrawal thresholds to calibrated von Frey filaments are measured. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.
-
-
Drug Administration: The test compound is administered (e.g., intraperitoneally, i.p.) at various doses at a specified time point after CFA injection.
-
Post-treatment Assessment: Behavioral testing is repeated at specific time points after compound administration to assess the analgesic effect.
In Vivo Efficacy in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation - SNL)
This model is used to study neuropathic pain resulting from peripheral nerve damage.[16][17][18]
-
Animals: Adult male Sprague-Dawley rats (200-250g) are used.
-
Surgical Procedure:
-
Behavioral Assessment:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments applied to the ipsilateral hind paw. A significant decrease in the withdrawal threshold indicates the development of mechanical allodynia.
-
-
Drug Administration: The test compound is administered at various doses after the development of stable neuropathic pain behaviors (typically 1-2 weeks post-surgery).
-
Post-treatment Assessment: Mechanical allodynia is reassessed at various time points after drug administration to determine the efficacy of the compound.
Conclusion
The selective blockade of the NaV1.8 channel presents a promising therapeutic strategy for the treatment of pain. This compound demonstrates high potency and selectivity for NaV1.8 in vitro. While detailed in vivo efficacy data for this compound is not as readily available in the public domain as for compounds like A-803467, its in vitro profile suggests significant potential. The remarkable potency and selectivity of VX-548, coupled with its progress in clinical trials, further validates NaV1.8 as a key target for non-opioid analgesics. Continued research and head-to-head comparative studies will be crucial in fully elucidating the therapeutic potential of these selective NaV1.8 blockers and their place in future pain management paradigms.
References
- 1. This compound | Nav1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A-803467, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Efficacy and Safety Profile of Suzetrigine: A Novel Non-opioid Analgesic Targeting NaV1.8 Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 13. CFA model of chronic inflammatory pain and drug treatment [bio-protocol.org]
- 14. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 16. iasp-pain.org [iasp-pain.org]
- 17. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to NaV1.8 Blockers: An In-depth Analysis of PF-06305591 and Alternatives in Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results and interpretation for PF-06305591, a selective NaV1.8 blocker, and other relevant alternatives for the treatment of pain. The content is structured to offer an objective analysis supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to this compound
This compound is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8. Developed by Pfizer, this compound was investigated as a novel analgesic for various pain states. The NaV1.8 channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the upward stroke of the action potential, making it a key target for pain therapeutics.
Mechanism of Action
This compound selectively blocks the NaV1.8 ion channel, which is a key component in the transmission of pain signals in sensory neurons. By inhibiting the influx of sodium ions through this channel, this compound is designed to reduce neuronal excitability and thereby decrease the perception of pain.
Clinical Development
This compound has undergone several Phase 1 clinical trials to evaluate its safety, tolerability, and efficacy in various experimental pain models in healthy volunteers. These trials include studies on cold pain, capsaicin-induced neurogenic flare, and capsaicin/heat-induced secondary hyperalgesia.
Note: As of the latest available information, detailed quantitative results from the clinical trials of this compound (NCT01812265, NCT01797796, NCT05935280) have not been publicly released. Therefore, a direct quantitative comparison with alternative compounds is not feasible at this time. This guide will present the available information on this compound's clinical program and provide a detailed comparison with other NaV channel blockers for which clinical trial data are available.
Comparative Analysis with Alternative NaV Channel Blockers
Several other selective NaV1.8 and NaV1.7 inhibitors have been evaluated in clinical trials, providing valuable comparative data. This section will focus on VX-548 (a NaV1.8 inhibitor) and PF-05089771 (a NaV1.7 inhibitor) as key comparators.
Quantitative Data Presentation
The following tables summarize the available quantitative data from clinical trials of the comparator compounds.
Table 1: Efficacy of VX-548 in Acute Pain Following Abdominoplasty
| Outcome Measure | VX-548 (100 mg loading dose, 50 mg q12h) | Placebo | Hydrocodone/Acetaminophen (5 mg/325 mg q6h) |
| Baseline NPRS (mean) | 7.3 | 7.5 | 7.4 |
| Change from Baseline in NPRS at 48h (mean) | -3.4 | -2.3 | -3.2 |
| % Reduction from Baseline in NPRS at 48h | 47% | 31% | 43% |
| SPID48 (LS Mean Difference vs. Placebo) | 48.4 (95% CI: 33.6, 63.1; P<0.0001) | - | - |
| SPID48 (LS Mean Difference vs. HB/APAP) | Not Statistically Significant | - | - |
NPRS: Numeric Pain Rating Scale (0-10); SPID48: Time-weighted Sum of the Pain Intensity Difference over 48 hours; q12h: every 12 hours; q6h: every 6 hours; HB/APAP: Hydrocodone Bitartrate/Acetaminophen; LS Mean: Least Squares Mean; CI: Confidence Interval. Data from Vertex Pharmaceuticals Phase 3 Program Announcement (January 30, 2024).[1]
Table 2: Efficacy of VX-548 in Acute Pain Following Bunionectomy
| Outcome Measure | VX-548 (100 mg loading dose, 50 mg q12h) | Placebo |
| SPID48 (LS Mean Difference vs. Placebo) | 29.3 (95% CI: 14.0, 44.6; P=0.0002) | - |
SPID48: Time-weighted Sum of the Pain Intensity Difference over 48 hours; LS Mean: Least Squares Mean; CI: Confidence Interval. Data from Vertex Pharmaceuticals Phase 3 Program Announcement (January 30, 2024).[1]
Table 3: Efficacy of PF-05089771 in Postoperative Dental Pain
| Treatment Group | Time to Meaningful Pain Relief (Median) |
| PF-05089771 (doses ranging 150-1600 mg) | Did not show superiority over ibuprofen |
| Ibuprofen (400 mg) | Statistically significant pain relief |
| Placebo | - |
Data from ClinicalTrials.gov NCT01529346 and related publications.
Table 4: Efficacy of PF-05089771 in Painful Diabetic Peripheral Neuropathy
| Outcome Measure | PF-05089771 (150 mg bid) | Placebo | Pregabalin (150 mg bid) |
| Mean Posterior Difference in Weekly Average Pain Score vs. Placebo at Week 4 | -0.41 (90% CI: -1.00 to 0.17) | - | -0.53 (90% CI: -0.91 to -0.20) |
bid: twice daily; CI: Credible Interval. Data from a randomized, placebo-controlled, double-blind clinical study (NCT02215252).
Experimental Protocols
This section details the methodologies for key experiments cited in the clinical trials of the comparator compounds.
Acute Postoperative Pain Model (Bunionectomy/Abdominoplasty) - VX-548
-
Study Design: Randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Participants: Adult patients undergoing bunionectomy or abdominoplasty surgery.
-
Intervention:
-
VX-548: Oral loading dose followed by maintenance doses every 12 hours.
-
Active Comparator: Hydrocodone bitartrate/acetaminophen administered every 6 hours.
-
Placebo: Administered on the same schedule as the active treatments.
-
-
Primary Efficacy Endpoint: Time-weighted Sum of the Pain Intensity Difference from 0 to 48 hours (SPID48), measured on an 11-point Numeric Pain Rating Scale (NPRS).
-
Key Secondary Endpoints:
-
Comparison of SPID48 for VX-548 versus the active comparator.
-
Time to meaningful pain relief.
-
Patient Global Assessment (PGA) of treatment effectiveness.
-
-
Rescue Medication: Standard-of-care analgesics were available to all participants as needed.
Postoperative Dental Pain Model - PF-05089771
-
Study Design: Randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Participants: Patients experiencing moderate to severe pain following the surgical extraction of one or more impacted third molars.
-
Intervention:
-
PF-05089771: Single oral dose at various concentrations.
-
Active Comparator: Ibuprofen (e.g., 400 mg).
-
Placebo.
-
-
Primary Efficacy Endpoint: Overall pain relief over a specified period (e.g., 8 hours) compared to placebo.
-
Key Secondary Endpoints:
-
Time to onset of perceptible and meaningful pain relief, often measured using a two-stopwatch method.
-
Pain intensity difference from baseline.
-
Time to use of rescue medication.
-
Mandatory Visualization
Signaling Pathway of NaV1.8 in Nociception
Caption: NaV1.8 Signaling Pathway in Pain Transmission.
Experimental Workflow for an Acute Postoperative Pain Clinical Trial
Caption: Experimental Workflow for an Acute Postoperative Pain Trial.
Interpretation and Conclusion
The clinical development of selective NaV1.8 inhibitors like this compound and VX-548 represents a significant advancement in the pursuit of non-opioid analgesics. The available data from the VX-548 program demonstrates a statistically significant and clinically meaningful reduction in acute postoperative pain compared to placebo.[1] While VX-548 did not show superiority to a standard opioid comparator in these studies, its favorable safety and tolerability profile, with a lower incidence of adverse events compared to placebo in some instances, positions it as a potentially valuable therapeutic option.[1]
The development of the NaV1.7 inhibitor PF-05089771 highlights the challenges in translating preclinical promise to clinical efficacy. Despite its high selectivity, it did not demonstrate significant analgesic effects in postoperative dental pain or painful diabetic peripheral neuropathy when compared to active comparators or even placebo in some measures. This underscores the complexity of pain mechanisms and the difficulty in targeting a single channel to achieve broad-spectrum analgesia.
The lack of publicly available quantitative data for this compound's clinical trials prevents a direct comparison. However, the design of its Phase 1 studies, utilizing experimental pain models like cold pain and capsaicin-induced flare, suggests a rigorous early-stage evaluation of its pharmacodynamic effects. The outcomes of these studies would be highly informative for the field and for understanding the potential of NaV1.8 blockade in different pain modalities.
References
PF-06305591: A Comparative Analysis of Cross-reactivity with Sodium Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of PF-06305591, a potent and highly selective blocker of the voltage-gated sodium channel Nav1.8. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity of this compound against other sodium channel subtypes.
Executive Summary
This compound is a benzimidazole derivative identified as a highly potent and selective inhibitor of the Nav1.8 sodium channel subtype, with a reported IC50 of 15 nM.[1][2][3] Extensive preclinical profiling has demonstrated its high degree of selectivity for Nav1.8 over other Nav channel subtypes, as well as other ion channels such as potassium (K+) and calcium (Ca2+) channels.[1] This high selectivity is a critical attribute, as off-target effects on other sodium channel isoforms, particularly Nav1.5 in the heart, can lead to significant safety concerns.[1]
Comparative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of human voltage-gated sodium channel subtypes. The data highlights the compound's remarkable selectivity for Nav1.8.
| Sodium Channel Subtype | IC50 (nM) | Fold Selectivity vs. Nav1.8 |
| Nav1.8 | 15 | 1 |
| Nav1.1 | >30,000 | >2000 |
| Nav1.2 | >30,000 | >2000 |
| Nav1.3 | >30,000 | >2000 |
| Nav1.4 | >30,000 | >2000 |
| Nav1.5 | >30,000 | >2000 |
| Nav1.6 | >30,000 | >2000 |
| Nav1.7 | >30,000 | >2000 |
Data is based on available literature, which indicates an IC50 of >30 µM for Nav1.1-Nav1.7.[4] Precise values from the primary discovery publication were not publicly available.
Experimental Methodologies
The determination of the cross-reactivity of this compound was conducted using standard electrophysiological techniques, primarily whole-cell patch-clamp assays on recombinant cell lines stably expressing the human sodium channel subtypes.
Whole-Cell Patch-Clamp Electrophysiology Protocol
Objective: To determine the concentration-dependent inhibition (IC50) of this compound on individual human voltage-gated sodium channel subtypes.
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the specific human Nav channel α-subunit (e.g., hNav1.1, hNav1.2, etc.) and auxiliary β-subunits.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH.
Voltage Protocol:
-
Cells are clamped at a holding potential of -100 mV.
-
To assess the effect on the resting state, a depolarizing pulse to 0 mV for 20 ms is applied to elicit a sodium current.
-
To evaluate state-dependent block, a pre-pulse to a voltage that induces channel inactivation (e.g., -50 mV for 500 ms) is applied before the test pulse.
-
Currents are recorded in the absence and presence of increasing concentrations of this compound.
Data Analysis:
The peak sodium current amplitude is measured for each concentration of the test compound. The concentration-response data is then fitted to a Hill equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the sodium current.
Visualizing the Experimental Workflow and Selectivity
To better illustrate the processes involved in determining the cross-reactivity of this compound, the following diagrams depict the experimental workflow and the logical relationship of its selectivity.
References
In Vivo Validation of PF-06305591 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-06305591, a potent and selective blocker of the voltage-gated sodium channel NaV1.8, against other relevant alternatives. The focus is on the in vivo validation of target engagement, supported by available preclinical and clinical data. This document is intended to serve as a resource for researchers and professionals in the field of pain drug discovery and development.
Executive Summary
This compound is a highly selective and potent NaV1.8 blocker with an IC50 of 15 nM.[1] NaV1.8 is a genetically validated target for pain, as it is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals.[2][3] A key characteristic of this compound is its lack of central nervous system (CNS) penetration, which suggests a peripherally restricted mechanism of action and a potentially favorable side-effect profile. While direct quantitative in vivo target occupancy data for this compound in peripheral tissues is not publicly available, its target engagement can be inferred from its preclinical efficacy in pain models and by comparison with other well-characterized NaV1.8 inhibitors. This guide compares this compound with A-803467, PF-04531083, and the recently prominent VX-548 (Suzetrigine).
Comparative Data of NaV1.8 Inhibitors
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and its comparators against the human NaV1.8 channel and other sodium channel subtypes.
| Compound | hNaV1.8 IC50 (nM) | Selectivity vs. hNaV1.1 | Selectivity vs. hNaV1.2 | Selectivity vs. hNaV1.3 | Selectivity vs. hNaV1.5 | Selectivity vs. hNaV1.7 |
| This compound | 15[1] | >1000-fold | >1000-fold | >1000-fold | >1000-fold | >1000-fold |
| A-803467 | 8[4][5] | >100-fold | >100-fold | >100-fold | >100-fold | >100-fold[4] |
| PF-04531083 | 190[6] | >195-fold | - | - | >195-fold | >189-fold[6] |
| VX-548 (Suzetrigine) | ~1 | High | High | High | High | High |
In Vivo Efficacy in Preclinical Pain Models
The table below presents the in vivo efficacy of the NaV1.8 inhibitors in rodent models of neuropathic and inflammatory pain. The effective dose 50 (ED50) represents the dose required to produce a 50% reduction in pain behavior.
| Compound | Animal Model | Pain Type | ED50 (mg/kg, route) | Reference |
| A-803467 | Spinal Nerve Ligation (rat) | Neuropathic | 47 (i.p.) | [4] |
| A-803467 | Sciatic Nerve Injury (rat) | Neuropathic | 85 (i.p.) | [4] |
| A-803467 | CFA-induced Thermal Hyperalgesia (rat) | Inflammatory | 41 (i.p.) | [4] |
| PF-04531083 | Tibial Nerve Transection (rat) | Neuropathic | 40 (oral) | [7] |
Signaling Pathways and Experimental Workflows
NaV1.8 Signaling Pathway in Nociception
The following diagram illustrates the role of NaV1.8 in the transmission of pain signals from the periphery to the central nervous system. Inhibition of NaV1.8 by compounds like this compound is expected to dampen this signaling cascade.
References
- 1. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Protocol to record single-unit sensory neurons in an intact mouse ex vivo muscle-nerve-DRG-spinal cord preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the selective validation of therapeutic targets is a cornerstone of innovative medicine. The voltage-gated sodium channel NaV1.8 has emerged as a promising target for the development of novel analgesics. This guide provides a comprehensive comparison of PF-06305591, a potent and selective NaV1.8 inhibitor, with other key tool compounds and clinical candidates, offering supporting experimental data and detailed protocols to aid in the validation of NaV1.8 as a therapeutic target.
The voltage-gated sodium channel NaV1.8 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. Its inhibition is a key strategy for developing non-opioid analgesics. This compound has been identified as a potent and highly selective blocker of NaV1.8, making it an excellent tool for preclinical validation studies.[1][2][3] This guide will compare its in vitro and in vivo properties with those of other well-characterized NaV1.8 inhibitors, A-803467 and the clinical candidate VX-548.
In Vitro Potency and Selectivity: A Head-to-Head Comparison
The cornerstone of a valuable tool compound is its potency and selectivity for the intended target. The following table summarizes the inhibitory activity (IC50) of this compound and its comparators against human NaV1.8 and other relevant sodium channel subtypes.
| Compound | hNaV1.8 IC50 (nM) | Selectivity vs. hNaV1.2 (fold) | Selectivity vs. hNaV1.3 (fold) | Selectivity vs. hNaV1.5 (fold) | Selectivity vs. hNaV1.7 (fold) |
| This compound | 15[1][2][3] | >2000 | >2000 | >2000 | >2000 |
| A-803467 | 8 | >100 | >100 | >100 | >100 |
| VX-548 | ~0.68 (in hDRG neurons) | >31,000 | >31,000 | >31,000 | >31,000 |
Note: Selectivity for this compound is inferred from statements of high selectivity against other sodium channel subtypes where specific IC50 values are greater than 30 µM.
In Vivo Efficacy in Preclinical Pain Models
The translation of in vitro potency to in vivo analgesic efficacy is a critical validation step. The following table compares the effective dose (ED50) of the compounds in rodent models of inflammatory and neuropathic pain. Due to the limited publicly available in vivo data for this compound, data for the structurally related and well-characterized compound PF-01247324 is included as a surrogate.
| Compound | Inflammatory Pain Model (e.g., CFA) ED50 | Neuropathic Pain Model (e.g., SNL) ED50 | Route of Administration |
| PF-01247324 | Efficacious (dose-dependent reversal of hyperalgesia) | Efficacious (dose-dependent reversal of allodynia) | Oral |
| A-803467 | 41 mg/kg (thermal hyperalgesia) | 47 mg/kg (mechanical allodynia) | Intraperitoneal (i.p.) |
| VX-548 | Demonstrated robust pain reduction | Demonstrated robust pain reduction | Oral |
Experimental Protocols
To ensure reproducibility and aid in the design of validation studies, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology for NaV1.8 Inhibition
This protocol is essential for determining the potency and selectivity of a compound on NaV1.8 channels.
Cell Culture:
-
HEK293 cells stably expressing human NaV1.8 are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a 5% CO2 incubator and passaged every 2-3 days.
-
For recordings, cells are plated on glass coverslips 24-48 hours prior to the experiment.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a depolarizing voltage step to 0 mV for 20 ms to elicit NaV1.8 currents.
-
Record baseline currents for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of the test compound (e.g., this compound).
-
At each concentration, allow the block to reach a steady state before recording the current.
-
Wash out the compound to assess the reversibility of the block.
-
Analyze the data to determine the concentration-response curve and calculate the IC50 value.
In Vivo Assessment of Analgesia in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is widely used to evaluate the efficacy of analgesic compounds in a setting of persistent inflammatory pain.
Model Induction:
-
Male Sprague-Dawley rats (180-220 g) are used for the study.
-
A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) and mechanical threshold (e.g., using von Frey filaments) is taken.
-
Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw of each rat.
-
Allow 24 hours for the development of inflammation and hyperalgesia.
Drug Administration and Behavioral Testing:
-
Administer the test compound (e.g., this compound or a comparator) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), assess the paw withdrawal latency to the thermal stimulus and the mechanical withdrawal threshold.
-
An increase in paw withdrawal latency or mechanical threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
Calculate the dose-response relationship to determine the ED50 of the compound.
Visualizing the Role of NaV1.8 in Pain Signaling
To conceptualize the mechanism of action, the following diagrams illustrate the NaV1.8 signaling pathway and a typical experimental workflow.
Caption: NaV1.8 signaling pathway in nociceptive pain transmission.
Caption: Experimental workflow for validating NaV1.8 as a pain target.
Conclusion
This compound stands out as a potent and highly selective NaV1.8 inhibitor, making it an invaluable tool for researchers investigating the role of this channel in pain pathophysiology. Its favorable in vitro profile, coupled with the demonstrated in vivo efficacy of structurally similar compounds, strongly supports its use in preclinical studies aimed at validating NaV1.8 as a therapeutic target. This guide provides the necessary comparative data and detailed protocols to empower researchers to confidently utilize this compound and other selective inhibitors in their quest for novel, non-addictive pain therapeutics.
References
- 1. Nav1.8 expression is not restricted to nociceptors in mouse peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06305591 and Non-Selective Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective Nav1.8 blocker, PF-06305591, with traditional non-selective sodium channel blockers. The following analysis is based on preclinical data, highlighting differences in mechanism of action, selectivity, efficacy in pain models, and safety profiles.
Executive Summary
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable tissues. Non-selective sodium channel blockers, such as lidocaine and carbamazepine, have long been used in the management of pain but are often associated with dose-limiting side effects due to their broad activity across various Nav subtypes. The development of selective Nav1.8 inhibitors like this compound represents a targeted approach to pain therapy. Nav1.8 is preferentially expressed in peripheral nociceptive neurons, making it a promising target for analgesia with a potentially improved safety profile. This guide presents a comparative analysis of their preclinical data to inform future research and development.
Mechanism of Action: A Tale of Selectivity
This compound is a potent and highly selective antagonist of the Nav1.8 sodium channel, a key player in the transmission of pain signals in the peripheral nervous system.[1][2] Its mechanism of action is centered on the specific blockade of this channel, thereby reducing the excitability of nociceptive neurons without significantly affecting other sodium channel subtypes that are crucial for the normal functioning of the central nervous system (CNS) and cardiovascular system.
Non-selective sodium channel blockers , in contrast, inhibit a broad range of sodium channel subtypes (Nav1.1-Nav1.9). This lack of selectivity can lead to a variety of off-target effects, including dizziness, ataxia, and cardiac arrhythmias, which often limit their therapeutic utility.[3]
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the quantitative data comparing the in vitro selectivity and in vivo efficacy of a representative selective Nav1.8 blocker and non-selective sodium channel blockers.
Table 1: In Vitro Selectivity Profile
| Compound/Class | Target (IC50) | Selectivity over other Nav Subtypes | hERG Inhibition (IC50) |
| This compound | Nav1.8 (15 nM)[4] | High selectivity reported[1][2] | Low potential for inhibition reported[4] |
| A-803467 (Selective Nav1.8 Blocker) | Nav1.8 (8 nM)[5][6] | >100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7[5][6] | >10 µM[5] |
| Lidocaine (Non-selective) | Broad (µM range) | Low | High µM to mM range |
| Carbamazepine (Non-selective) | Broad (µM range) | Low | Low µM range |
Table 2: Comparative In Vivo Efficacy in a Neuropathic Pain Model (Diabetic Neuropathy, Rat)
Data for the selective Nav1.8 blocker is represented by A-803467, a compound with a similar mechanism of action to this compound.
| Treatment | Route | Dose | Anti-Allodynic Effect (Paw Withdrawal Threshold, g) | Anti-Hyperalgesic Effect (Paw Withdrawal Latency, s) |
| A-803467 | Intraperitoneal | 10 mg/kg | Significant increase | 6-fold greater reduction than lidocaine[7] |
| Lidocaine | Intraperitoneal | 30 mg/kg | Significant increase | Significant increase |
| A-803467 | Intraplantar | 1 mg | 2-fold more effective than lidocaine (0.5 mg)[7] | Similar to lidocaine |
| Lidocaine | Intraplantar | 0.5 mg | Significant increase | Significant increase |
Experimental Protocols
Electrophysiology Protocol for Nav Channel Selectivity
Objective: To determine the potency and selectivity of a compound against a panel of human Nav channel subtypes (e.g., Nav1.1-Nav1.8).
Cell Lines: HEK293 cells stably expressing individual human Nav channel subtypes.
Method: Whole-cell patch-clamp electrophysiology.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
Voltage Protocol:
-
Hold cells at a potential of -120 mV.
-
Apply a series of depolarizing voltage steps to elicit channel activation. The specific voltage protocol is optimized for each Nav subtype to account for differences in their gating properties.
-
To assess state-dependent block, a pre-pulse to a depolarizing potential is used to inactivate a fraction of the channels before the test pulse.
-
Compound is perfused at increasing concentrations, and the inhibition of the peak sodium current is measured.
-
IC50 values are calculated by fitting the concentration-response data to a Hill equation.
Data Analysis: The IC50 values for the target channel (e.g., Nav1.8) are compared to the IC50 values for other Nav subtypes to determine the selectivity profile.
Experimental workflow for determining Nav channel selectivity.
In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
Objective: To evaluate the analgesic efficacy of a compound in a model of persistent inflammatory pain.
Animal Model: Male Sprague-Dawley rats.
Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the hind paw.[8]
Behavioral Assessments:
-
Mechanical Allodynia (von Frey Test):
-
Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.[9][10]
-
A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the inflamed paw.[10]
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.[10]
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Rats are placed in individual Plexiglas chambers on a glass surface.
-
A radiant heat source is focused on the plantar surface of the inflamed paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.
-
Experimental Timeline:
-
Baseline behavioral measurements are taken before CFA injection.
-
CFA is injected to induce inflammation.
-
Behavioral testing is conducted at various time points post-CFA to assess the development of hyperalgesia and allodynia.
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a specific time point after CFA injection.
-
Behavioral assessments are repeated at multiple time points after drug administration to evaluate its analgesic effect.
Workflow for the CFA-induced inflammatory pain model.
Safety and Tolerability
A significant advantage of selective Nav1.8 blockers like this compound is their potential for an improved safety and tolerability profile compared to non-selective agents.
-
Cardiovascular Safety: Non-selective sodium channel blockers, particularly those that inhibit Nav1.5, can lead to cardiovascular side effects such as arrhythmias.[6] Selective Nav1.8 inhibitors are designed to have minimal activity at Nav1.5, reducing the risk of these complications. A critical assessment of cardiovascular safety is the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, as inhibition of this channel can lead to QT prolongation and life-threatening arrhythmias. This compound has been reported to have a favorable hERG profile.[4]
-
Central Nervous System (CNS) Side Effects: The broad inhibition of sodium channels in the brain by non-selective blockers is responsible for common CNS side effects like dizziness, drowsiness, and ataxia. By selectively targeting Nav1.8 in the peripheral nervous system, compounds like this compound are expected to have a lower propensity for these CNS-related adverse events.
Simplified signaling pathways and off-target effects.
Conclusion
The preclinical data suggests that selective Nav1.8 inhibitors, such as this compound, hold significant promise as a novel class of analgesics. Their high selectivity for Nav1.8 offers the potential for effective pain relief with a markedly improved safety and tolerability profile compared to non-selective sodium channel blockers. The reduced likelihood of cardiovascular and CNS side effects could translate into a wider therapeutic window and improved patient compliance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this targeted approach in various pain states.
References
- 1. PF-6305591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive Activities of Lidocaine and the Nav1.8 Blocker A803467 in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
Assessing the Therapeutic Window of PF-06305591 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical therapeutic window of PF-06305591, a potent and selective NaV1.8 blocker. The performance of this compound is compared with other relevant alternatives, supported by available experimental data. This document is intended to aid researchers in understanding the preclinical profile of this compound and its potential as a therapeutic agent for pain.
Executive Summary
This compound is a highly selective voltage-gated sodium channel 1.8 (NaV1.8) blocker with an IC50 of 15 nM.[1][2] Preclinical data suggests an excellent in vitro ADME (absorption, distribution, metabolism, and excretion) and safety profile.[2][3] The therapeutic rationale for a selective NaV1.8 blocker is to provide analgesia by inhibiting the generation and propagation of action potentials in nociceptive neurons, with a reduced risk of the central nervous system and cardiovascular side effects associated with less selective sodium channel blockers. This guide synthesizes the available preclinical information to assess the therapeutic window of this compound and compares it to other NaV1.8 and NaV1.7 inhibitors. While specific quantitative in vivo efficacy and safety data for this compound are not publicly available, this guide provides a framework for its evaluation based on existing information and data from comparable compounds.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and Comparators
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | NaV1.8 | 15 | Highly selective against other NaV subtypes. | [1][2] |
| A-803467 | NaV1.8 | 8 | >100-fold selective vs. NaV1.2, 1.3, 1.5, 1.7. | [4] |
| VX-150 (active metabolite) | NaV1.8 | 15 | Information on broad selectivity not detailed in available sources. | |
| PF-05089771 | NaV1.7 | 11 | Highly selective against other NaV subtypes. |
Table 2: Preclinical In Vivo Efficacy of NaV1.8 and NaV1.7 Blockers
| Compound | Animal Model | Pain Type | Efficacy Endpoint | Effective Dose (ED50 or equivalent) | Reference |
| This compound | Data not publicly available | Neuropathic/Inflammatory | - | - | |
| A-803467 | Rat Spinal Nerve Ligation | Neuropathic | Mechanical Allodynia | 47 mg/kg, i.p. | [4] |
| A-803467 | Rat CFA-induced Hyperalgesia | Inflammatory | Thermal Hyperalgesia | 41 mg/kg, i.p. | [4] |
| (R)-40 (VX-150 analog) | Rat Postoperative Pain | Nociceptive | Dose-dependent analgesia | Data not specified | [5] |
| (R)-40 (VX-150 analog) | Rat Inflammatory Pain | Inflammatory | Dose-dependent analgesia | Data not specified | [5] |
CFA: Complete Freund's Adjuvant; i.p.: intraperitoneal
Table 3: Preclinical Safety and Pharmacokinetic Profile
| Compound | Key Safety Findings | Pharmacokinetic Profile | Reference |
| This compound | Excellent in vitro safety profile. No quantitative in vivo safety data (e.g., NOAEL) publicly available. | Good bioavailability in rats. | [2][3] |
| A-803467 | Information not detailed in available sources. | Poor oral pharmacokinetics. | |
| VX-150 (active metabolite) | Generally well-tolerated in Phase 2 clinical trials. | Moderate permeability, high plasma protein binding, low turnover in human liver microsomes.[5] | [6] |
| PF-05089771 | Terminated in clinical development for neuropathic pain. | Information not detailed in available sources. |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
In Vivo Efficacy Assessment: Rat Spinal Nerve Ligation (SNL) Model
This model is a widely used preclinical model of neuropathic pain.
Surgical Procedure:
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: A dorsal midline incision is made to expose the vertebrae at the L4-S2 level.
-
Nerve Exposure: The L6 transverse process is removed to expose the L4 and L5 spinal nerves.
-
Ligation: The L5 spinal nerve is isolated and tightly ligated with a silk suture.
-
Closure: The muscle and skin are closed with sutures or wound clips.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia.
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments) are measured before and after drug administration. An increase in the withdrawal threshold indicates an analgesic effect.
-
Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured. An increase in withdrawal latency suggests an anti-hyperalgesic effect.
In Vivo Safety Assessment: Cardiovascular Safety in Rats
This protocol outlines a general approach for assessing the cardiovascular safety of a test compound in conscious, telemetered rats.
Animal Model:
-
Male Sprague-Dawley rats implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.
Experimental Procedure:
-
Acclimation: Animals are acclimated to the experimental conditions.
-
Baseline Recording: Baseline cardiovascular data (ECG, heart rate, blood pressure) are recorded prior to drug administration.
-
Drug Administration: The test compound is administered via an appropriate route (e.g., oral gavage, intravenous infusion) at multiple dose levels. A vehicle control group is included.
-
Continuous Monitoring: Cardiovascular parameters are continuously monitored for a specified period post-dosing.
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated and compared between treated and control groups. Key parameters of interest include changes in QT interval, heart rate, and blood pressure.
Mandatory Visualization
Caption: Mechanism of action of this compound in blocking pain signals.
Caption: Preclinical workflow for assessing efficacy and safety.
Caption: Conceptual representation of the therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VX-150 / Vertex [delta.larvol.com]
- 6. Vertex Announces Positive Phase 2 Data in Third Proof-of-Concept Study with the NaV1.8 Inhibitor VX-150 | Vertex Pharmaceuticals [investors.vrtx.com]
Safety Operating Guide
Proper Disposal Procedures and Safety Protocols for PF-06305591
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PF-06305591 are paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Chemical and Safety Data
The following table summarizes the key chemical and safety information for this compound. This data is essential for risk assessment and the implementation of appropriate safety measures.
| Property | Value |
| IUPAC Name | N-(6-(tert-butyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-3-aminopropanamide |
| Molecular Formula | C₁₅H₂₂N₄O |
| Molecular Weight | 274.36 g/mol |
| Appearance | Solid powder |
| Solubility | DMSO: ≥ 45 mg/mL (164.02 mM) |
| Storage (Solid) | Store at -20°C for up to 3 years. |
| Storage (In Solvent) | Store at -80°C for up to 1 year. |
| Primary Target | Voltage-gated sodium channel Nav1.8 (IC₅₀ = 15 nM)[1][2] |
| Primary Hazard | The toxicological properties have not been thoroughly investigated. Handle with caution as a potentially hazardous substance. |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection. Use a certified respirator if dust is generated. |
Proper Disposal Procedures
As this compound is a chemical compound used in research, its disposal is regulated and must be carried out in accordance with institutional, local, and national guidelines for hazardous chemical waste. The following step-by-step procedure outlines the best practices for its disposal:
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Keep solid waste (e.g., contaminated consumables) separate from liquid waste (e.g., unused solutions).
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. Plastic containers are often preferred to glass to minimize the risk of breakage.
-
The original product container can be used for the disposal of unadulterated this compound.
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of waste generation.
-
The principal investigator's name and laboratory contact information.
-
An indication of the hazards (e.g., "Toxic," "Caution: Substance not fully tested").
-
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely closed at all times, except when adding waste.
-
Ensure the storage area is away from drains and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or is no longer needed, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
-
Empty Container Disposal:
-
A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.
-
Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.
-
Experimental Protocols
This compound is a potent and selective blocker of the voltage-gated sodium channel Nav1.8.[1] The following are key experimental protocols relevant to the investigation of this compound's activity.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibition
This protocol is fundamental for characterizing the inhibitory effects of this compound on Nav1.8 channels.
1. Cell Preparation:
-
Use a cell line stably expressing human Nav1.8 (e.g., HEK293 cells) or primary dorsal root ganglion (DRG) neurons.
-
Plate cells onto glass coverslips 24-48 hours prior to recording.
2. Solutions:
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
3. Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell membrane potential at -100 mV.
-
Elicit Nav1.8 currents by depolarizing the membrane to 0 mV for 50 ms every 10 seconds.
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration.
-
Perform a washout with the extracellular solution to assess the reversibility of the block.
4. Data Analysis:
-
Measure the peak inward current at each concentration.
-
Calculate the fractional block relative to the baseline current.
-
Plot the fractional block against the concentration of this compound and fit the data with the Hill equation to determine the IC₅₀ value.
High-Throughput Screening using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol is suitable for screening large numbers of compounds for Nav1.8 inhibitory activity.
1. Cell Line:
-
Use a HEK293 cell line stably expressing human Nav1.8 and a voltage-sensitive FRET dye.[4]
2. Assay Principle:
-
The assay measures changes in membrane potential. A Nav1.8 activator (e.g., veratridine) is used to depolarize the cells, leading to a change in the FRET signal.[4]
-
Inhibitors of Nav1.8, such as this compound, will prevent this depolarization, resulting in a stable FRET signal.[4]
3. Protocol:
-
Plate the cells in 384-well plates.
-
Add the test compounds (including this compound) at various concentrations.
-
Add the Nav1.8 activator.
-
Measure the fluorescence signal using a FLIPR instrument.
4. Data Analysis:
-
Analyze the data to identify compounds that inhibit the activator-induced change in fluorescence.
-
Determine the potency of the compounds by generating concentration-response curves.
Signaling Pathways and Workflows
Nav1.8 Signaling Pathway in Nociception
The following diagram illustrates the role of the Nav1.8 channel, the target of this compound, in the signaling pathway of pain perception (nociception).
Caption: Simplified signaling pathway of Nav1.8 in pain perception and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The logical flow for characterizing a Nav1.8 inhibitor like this compound is depicted in the following diagram.
Caption: A typical experimental workflow for the identification and characterization of a Nav1.8 inhibitor like this compound.
References
Essential Safety and Operational Guide for Handling PF-06305591
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of PF-06305591, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of this compound, a potent and highly selective voltage-gated sodium channel NaV1.8 blocker. Adherence to these guidelines is essential to maintain a safe laboratory environment and ensure the integrity of experimental protocols.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.
Required PPE:
-
Respiratory Protection: A properly fitted NIOSH-approved respirator is essential when handling the powder form to avoid inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Chemical safety goggles with side shields are required at all times to protect against splashes or airborne particles.
-
Hand Protection: Chemically impermeable gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any tears or punctures before use and dispose of them properly after handling the compound.
-
Body Protection: A standard laboratory coat should be worn, fully buttoned, to protect skin and clothing. For procedures with a higher risk of splashing, consider additional protective clothing.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it is received until its final disposal is critical for safety and experimental success.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically a white to off-white solid. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
Preparation of Solutions
All solution preparations should be performed in a chemical fume hood.
-
Pre-use Check: Ensure all glassware is clean and dry. Have all necessary solvents and equipment readily available.
-
Weighing: Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Dissolution: Add the appropriate solvent to the powder. This compound is soluble in DMSO. For in vivo studies, specific formulations may be required. If precipitation occurs, sonication or gentle heating may be used to aid dissolution.
-
Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, and date of preparation. Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions and unused solid material should be disposed of as hazardous chemical waste. Collect in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated hazardous waste container.
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly. Do not wash spills into the sewer system.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
